Histidylproline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c12-8(4-7-5-13-6-14-7)10(16)15-3-1-2-9(15)11(17)18/h5-6,8-9H,1-4,12H2,(H,13,14)(H,17,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCFUHAPNTYMJB-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943211 | |
| Record name | Histidylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20930-58-9 | |
| Record name | Histidylproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20930-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020930589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Histidylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physiological Roles of Cyclo(His-Pro)
Abstract
Cyclo(His-Pro) (CHP), an endogenous cyclic dipeptide, has emerged as a molecule of significant interest within the scientific and drug development communities. Arising primarily from the metabolism of Thyrotropin-Releasing Hormone (TRH), CHP exhibits a remarkable spectrum of physiological activities, transcending its origins as a neuropeptide metabolite. This technical guide provides a comprehensive exploration of the known physiological roles of cyclo(His-Pro), delving into its neuroprotective, anti-inflammatory, and metabolic functions. We will dissect the underlying molecular mechanisms, present detailed experimental protocols for its study, and summarize key quantitative data to support researchers and drug development professionals in their endeavors. This document is designed to be a self-validating resource, grounded in authoritative scientific literature, to facilitate a deeper understanding and further investigation into the therapeutic potential of this multifaceted peptide.
Introduction to Cyclo(His-Pro): Beyond a TRH Metabolite
Cyclo(His-Pro), also known as histidyl-proline diketopiperazine, is a cyclic dipeptide that is ubiquitously present in various tissues and bodily fluids, including the brain, gastrointestinal tract, blood, and cerebrospinal fluid.[1] While it can be formed from the enzymatic cleavage of TRH by pyroglutamate aminopeptidase followed by spontaneous cyclization, evidence suggests that not all endogenous cyclo(His-Pro) is derived from this pathway, hinting at other biosynthetic routes.[2] Its ability to cross the blood-brain barrier and its stability against enzymatic degradation make it a compelling molecule for therapeutic development.[3] This guide will illuminate the diverse physiological functions of cyclo(His-Pro), with a particular focus on its mechanisms of action that are of interest to researchers in neuropharmacology, immunology, and metabolic diseases.
Physicochemical Properties and Analytical Methodologies
A thorough understanding of the physicochemical properties of cyclo(His-Pro) is fundamental for its accurate quantification and biological investigation.
Chemical Structure:
-
IUPAC Name: (3S,8aS)-3-(1H-imidazol-5-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
-
Molecular Formula: C₁₁H₁₄N₄O₂
-
Molecular Weight: 234.26 g/mol [4]
Quantification of Cyclo(His-Pro) in Biological Samples: A Step-by-Step LC-MS/MS Protocol
Accurate quantification of cyclo(His-Pro) in complex biological matrices like plasma and tissue homogenates is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity.
Sample Preparation: Solid-Phase Extraction (SPE) [5]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute cyclo(His-Pro) with 1 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Cyclo(His-Pro): Precursor ion (Q1) m/z 235.1 → Product ion (Q3) m/z 82.1
-
Internal Standard (e.g., ¹³C₆,¹⁵N₄-cyclo(His-Pro)): Precursor ion (Q1) m/z 245.1 → Product ion (Q3) m/z 86.1
-
The Neuroprotective Role of Cyclo(His-Pro): A Mechanistic Overview
A significant body of evidence points to the neuroprotective effects of cyclo(His-Pro) in various models of neuronal injury.[3][6] Its ability to counteract oxidative stress and neuroinflammation is central to this protective action.
Modulation of the Nrf2 and NF-κB Signaling Pathways
Cyclo(His-Pro) exerts its neuroprotective effects primarily through the modulation of two key transcription factors: Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB).[3]
-
Nrf2 Activation: Cyclo(His-Pro) promotes the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of several antioxidant genes, leading to their upregulation. This enhances the cellular defense against oxidative stress.
-
NF-κB Inhibition: Cyclo(His-Pro) inhibits the activation of NF-κB, a key regulator of the inflammatory response. By preventing the nuclear translocation of NF-κB, cyclo(His-Pro) downregulates the expression of pro-inflammatory cytokines and enzymes.[7]
Caption: Cyclo(His-Pro) signaling pathway in neuroprotection.
Experimental Protocol: In Vitro Neuroprotection Assay in PC12 Cells
The rat pheochromocytoma (PC12) cell line is a widely used model for studying neuronal differentiation and neuroprotection.
Materials:
-
PC12 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Cyclo(His-Pro)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with varying concentrations of cyclo(His-Pro) (e.g., 10, 50, 100 µM) for 24 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM for 4 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
The Anti-inflammatory Properties of Cyclo(His-Pro)
Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Cyclo(His-Pro) has demonstrated potent anti-inflammatory effects, primarily by modulating microglial activation.[7]
Experimental Protocol: Anti-inflammatory Assay in BV2 Microglial Cells
BV2 cells, an immortalized murine microglia cell line, are a standard model for studying neuroinflammation.
Materials:
-
BV2 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cyclo(His-Pro)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture and Seeding: Culture and seed BV2 cells as described for PC12 cells.
-
Pre-treatment: Pre-treat the cells with varying concentrations of cyclo(His-Pro) (e.g., 10, 50, 100 µM) for 1 hour.
-
Induction of Inflammation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement:
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Metabolic Regulation by Cyclo(His-Pro)
Beyond its roles in the central nervous system, cyclo(His-Pro) is involved in the regulation of metabolic processes, including glucose homeostasis and appetite control.
Influence on Glucose Metabolism
Cyclo(His-Pro) has been shown to influence glucose metabolism. Studies suggest that oral administration of cyclo(His-Pro) in combination with zinc can improve glycemic control in diabetic models.[8] The proposed mechanism involves enhanced intestinal zinc absorption, which is important for insulin synthesis and secretion, and improved insulin utilization.[8]
Appetite Regulation
Cyclo(His-Pro) has been implicated in the central regulation of appetite. Intracerebroventricular administration of cyclo(His-Pro) has been shown to reduce food intake in animal models.
Experimental Protocol: In Vivo Appetite Regulation Study in Rats
Animals:
-
Male Wistar rats (250-300 g)
-
Individually housed with ad libitum access to food and water.
Procedure:
-
Acclimation: Acclimate the rats to the experimental conditions for at least one week.
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Administration: Administer cyclo(His-Pro) (e.g., 1, 5, 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of standard chow. Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Compare the cumulative food intake between the cyclo(His-Pro)-treated groups and the vehicle control group.
Quantitative Data Summary
| Parameter | Species | Tissue/Fluid | Concentration Range | Reference |
| Endogenous Concentration | Rat | Pancreatic Islets | ~2023 pg/mg protein | [9] |
| Endogenous Concentration | Human | Cerebrospinal Fluid | Varies with health status | [10] |
| Endogenous Concentration | Human | Blood | Varies with health status | [10] |
| Food Source Concentration | Various | Foods | 5-1500 times higher than plasma | [11] |
| Neuroprotection (in vitro) | Rat (PC12 cells) | - | Effective at 10-100 µM | [6] |
| Anti-inflammatory (in vitro) | Mouse (BV2 cells) | - | Effective at 10-100 µM | [7] |
Therapeutic Potential, Clinical Trials, and Safety
The diverse physiological roles of cyclo(His-Pro) position it as a promising therapeutic candidate for a range of disorders.
-
Neurodegenerative Diseases: Its neuroprotective and anti-inflammatory properties make it a potential therapeutic for conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3][12]
-
Metabolic Disorders: Its influence on glucose metabolism suggests potential applications in the management of type 2 diabetes.[8]
As of the current literature review, there is a lack of extensive clinical trial data specifically for cyclo(His-Pro) as a standalone therapeutic agent. The majority of the research is in the preclinical phase. Further investigation into its safety, toxicity, and efficacy in human subjects is warranted. Preclinical studies have generally indicated a good safety profile, with no significant toxicity observed at therapeutic doses.[3]
Future Directions
The field of cyclo(His-Pro) research is ripe with opportunities for further exploration. Key areas for future investigation include:
-
Elucidation of Specific Receptors: Identifying the specific cellular receptors through which cyclo(His-Pro) mediates its diverse effects.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile in humans.
-
Clinical Trials: Well-designed clinical trials to evaluate its safety and efficacy in various disease models.
-
Drug Delivery Systems: Development of novel drug delivery systems to enhance its bioavailability and target-specific delivery.
Conclusion
Cyclo(His-Pro) is a pleiotropic molecule with a wide array of physiological functions that extend far beyond its role as a simple metabolite of TRH. Its neuroprotective, anti-inflammatory, and metabolic regulatory properties, underpinned by its ability to modulate key signaling pathways, make it a highly attractive candidate for drug development. This technical guide has provided a comprehensive overview of its known roles, supported by detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Continued research into this fascinating cyclic dipeptide holds the promise of novel therapeutic strategies for a range of debilitating diseases.
References
- Bellezza, I., et al. (2012). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The International Journal of Biochemistry & Cell Biology, 44(3), 525-535.
- BenchChem. (2025). Application Notes and Protocols for the Detection of Cyclo(his-pro) in Biological Samples.
- Minelli, A., et al. (2008). Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide. Amino acids, 35(2), 293-299.
- Grottelli, S., et al. (2016). The Role of Cyclo(His-Pro) in Neurodegeneration. International journal of molecular sciences, 17(8), 1332.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 449094, Cyclo(his-pro). Retrieved from [Link]_
- BenchChem. (2025). Investigating the Neuroprotective Effects of Cyclo(Phe-Pro)
- BenchChem. (2025). A Comparative Guide to the In Vitro Neuroprotective Mechanisms of Cyclo(Pro-Leu) and its Analogs.
- Creative Peptides. (n.d.). Cyclo(his-pro) peptide.
- Minelli, A., et al. (2008). Focus on cyclo(His–Pro): history and perspectives as antioxidant peptide. Amino Acids, 35(2), 293-299.
- Mori, M., et al. (1983). Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets.
- Regazzoni, L., et al. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Nutrients, 14(9), 1775.
- Hilton, C. W., et al. (1992). Food contains the bioactive peptide, cyclo(His-Pro). The Journal of Clinical Endocrinology & Metabolism, 75(2), 375-378.
- Bellezza, I., et al. (2019). Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro). Current medicinal chemistry, 26(33), 6133-6143.
- Prasad, C. (1988). Cyclo(His-Pro): its distribution, origin and function in the human. Neuroscience & Biobehavioral Reviews, 12(1), 19-22.
- Tommonaro, G., et al. (2019). Cyclic Peptides in Neurological Disorders: The Case of Cyclo (His-Pro). Current Medicinal Chemistry, 26(33), 6133-6143.
- Mori, M., et al. (1988). Cyclo(His-Pro) concentration.
- Bellezza, I., et al. (2019). Cyclo(His-Pro) inhibits NLRP3 inflammasome cascade in ALS microglial cells. Molecular and cellular neurosciences, 94, 23-31.
- BenchChem. (2025). Neuroprotective Effects of Cyclic Dipeptides: A Technical Guide on Cyclo(Pro-Leu)
- Tymora Analytical Operations. (2024). LC-MS/MS Analysis. protocols.io.
- Future Science Group. (2018). Quantitative bioanalysis by LC-MS for the development of biological drugs.
- Bellezza, I., et al. (2012). Cyclo (His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The international journal of biochemistry & cell biology, 44(3), 525-535.
- Bellezza, I., et al. (2013). Cyclo (His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signaling. Free Radical Biology and Medicine, 60, 106-115.
- Das, S., et al. (2023). Discovery of powerful multifaceted antioxidant for combating oxidative stress associated with neurodegenerative disorders. Free Radical Biology and Medicine, 208, 219-232.
- Keech, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomic studies. Proteomics.
- Wang, Y., et al. (2023). Treatment with 4a blocks LPS stimulated inflammation in BV2 microglia cells alongside IkB/NF-kB axis suppression. bioRxiv, 2023-05.
- Thermo Fisher Scientific. (n.d.).
- Krewenka, C., et al. (2023). Anti-Inflammatory Effects of GPR55 Agonists and Antagonists in LPS-Treated BV2 Microglial Cells. International Journal of Molecular Sciences, 24(9), 8303.
- Anusree, S. S., et al. (2018). An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders. Journal of dietary supplements, 15(6), 844-856.
- Kim, J. H., et al. (2024). The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. International Journal of Molecular Sciences, 25(1), 548.
- Zhang, Q., et al. (2023). Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study. Frontiers in Pharmacology, 14, 1270505.
- Mohammed, B. H., et al. (2023). Evaluation of the Probiotic Effects of Bacillus clausii on the Biochemical Profile of Diarrheic Male Rats Experimentally Infected with Escherichia coli. ResearchersLinks, 7(1), 1-7.
- Al-Ghananeem, A. M., et al. (2023). Pharmacokinetics of cycloheximide in rats and evaluation of its effect as a blocker of intestinal lymph formation. European Journal of Pharmaceutics and Biopharmaceutics, 193, 89-95.
- Filar, M., et al. (2020). Protocol for Measuring Free (Low-stress) Exploration in Rats. Journal of visualized experiments : JoVE, (155), 10.3791/60641.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(his-pro) | C11H14N4O2 | CID 449094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Food contains the bioactive peptide, cyclo(His-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclo(His-Pro) inhibits NLRP3 inflammasome cascade in ALS microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Regulatory Role of Histidylproline (Cyclo(His-Pro)) in Cellular Signaling: A Technical Guide for Researchers
Introduction: Unveiling the Significance of a Cyclic Dipeptide
Histidylproline (HP), a cyclic dipeptide also known as Cyclo(His-Pro) (cHP), has emerged from relative obscurity as a metabolite of Thyrotropin-Releasing Hormone (TRH) to a molecule of significant interest in the field of cellular signaling.[1][2] Initially identified in the brain, cHP is now known to be endogenously present in various bodily fluids and tissues, including blood, cerebrospinal fluid, the gastrointestinal tract, and the pancreas.[3][4] Its ability to cross the blood-brain barrier further accentuates its potential as a key regulatory peptide with diverse physiological functions.[5] This guide provides an in-depth technical exploration of cHP's role in cellular signaling, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanisms, experimental validation, and therapeutic potential.
Biosynthesis and Metabolism: More Than Just a TRH Metabolite
While a significant portion of endogenous cHP is derived from the enzymatic degradation of TRH, evidence suggests alternative biosynthetic pathways.[1][2][4] The enzyme pyroglutamyl aminopeptidase cleaves the N-terminal pyroglutamic acid from TRH, leading to the formation of His-Pro-NH2, which then cyclizes to form cHP.[2] However, studies have also demonstrated the formation of cHP from the TRH precursor, TRH-Gly (pGlu-His-Pro-Gly), without the intermediate formation of TRH, suggesting a more complex origin.[6] Furthermore, the non-enzymatic conversion of His-Pro-Gly to cHP has been observed.[6] Unlike TRH, which has a short half-life, cHP is a stable molecule that is cleared from circulation largely unmetabolized and excreted in the urine.[2]
Core Signaling Pathways Modulated by Histidylproline
Histidylproline exerts its regulatory effects by influencing several critical intracellular signaling pathways. Its multifaceted actions underscore its importance in maintaining cellular homeostasis and responding to stress.
The Nrf2/Heme Oxygenase-1 Antioxidant Response Pathway
A primary mechanism through which cHP confers cytoprotection is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a master transcriptional regulator of a battery of antioxidant and detoxification genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by cHP, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
One of the key downstream targets of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[7] The induction of HO-1 by cHP leads to the degradation of heme into biliverdin (which is subsequently converted to bilirubin), carbon monoxide (CO), and free iron, all of which contribute to the resolution of oxidative stress.[7]
Figure 1: Cyclo(His-Pro) activates the Nrf2/HO-1 antioxidant pathway.
Inhibition of the NF-κB Pro-Inflammatory Pathway
Histidylproline demonstrates significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibitory action of cHP on NF-κB is intricately linked to its activation of the Nrf2/HO-1 axis.[7]
The products of the HO-1 reaction, particularly carbon monoxide and bilirubin, have been shown to suppress NF-κB activation.[7] By upregulating HO-1, cHP effectively dampens the pro-inflammatory cascade mediated by NF-κB. This crosstalk between the Nrf2 and NF-κB pathways highlights a sophisticated regulatory mechanism where cHP simultaneously bolsters antioxidant defenses while suppressing inflammation.
Figure 2: Cyclo(His-Pro) inhibits the NF-κB pro-inflammatory pathway.
Experimental Methodologies for Studying Histidylproline's Cellular Effects
A robust understanding of cHP's bioactivity relies on well-defined experimental protocols. The following section details key assays and workflows for investigating its cellular and molecular effects.
Cell Viability and Cytotoxicity Assays
To assess the neuroprotective and cytoprotective effects of cHP, standard cell viability and cytotoxicity assays are employed.
Table 1: Summary of Cell Viability and Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Typical Application for cHP Studies |
| MTT Assay | Enzymatic reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product. | Absorbance at 570 nm, proportional to the number of viable cells. | Quantifying the protective effect of cHP against toxin-induced cell death (e.g., Aβ₁₋₄₂).[9][10][11] |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Enzymatic activity of LDH, proportional to the number of dead or damaged cells. | Assessing the ability of cHP to prevent membrane damage and cytotoxicity.[9][10][11] |
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Treatment: Pre-treat cells with various concentrations of cHP for a specified duration (e.g., 24 hours).
-
Induction of Cytotoxicity: Introduce the cytotoxic agent (e.g., 20 µM Aβ₁₋₄₂) and co-incubate with cHP for another 24-48 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Gene Expression Analysis using RT-PCR Arrays
To elucidate the molecular mechanisms underlying cHP's effects, quantitative real-time PCR (RT-PCR) arrays can be utilized to simultaneously analyze the expression of a panel of genes involved in specific signaling pathways.
Protocol 2: RT-PCR Array for Molecular Pathway Analysis
-
Cell Treatment and RNA Isolation: Treat cells with cHP and/or a stimulus as per the experimental design. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.[10]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.[10]
-
PCR Array: Prepare the PCR reaction mix containing the synthesized cDNA, SYBR Green master mix, and nuclease-free water. Aliquot the mixture into a 96- or 384-well PCR array plate containing pre-dispensed primers for genes of interest (e.g., apoptosis, oxidative stress, inflammation pathways).[10]
-
Real-Time PCR: Perform the real-time PCR reaction using a compatible instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[10]
-
Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method, normalizing to appropriate housekeeping genes. Web-based data analysis tools provided by the array manufacturer can facilitate this process.[10]
Figure 3: Workflow for gene expression analysis using RT-PCR arrays.
Receptor Binding and Future Directions
While the downstream signaling effects of cHP are becoming clearer, the initial molecular interactions at the cell surface remain an area of active investigation. Specific membrane receptors for cHP have not been definitively identified in the brain or pituitary.[1] However, specific binding of cHP to adrenal cortex membranes has been demonstrated.[1][12] It has been proposed that cHP may interact with a receptor dually coupled to stimulatory and inhibitory G proteins.[9] Further research is needed to deorphanize the cHP receptor(s) and fully elucidate the initial steps in its signaling cascades.
The multifaceted regulatory roles of Histidylproline in cellular signaling, from its potent antioxidant and anti-inflammatory actions to its neuroprotective capabilities, position it as a promising candidate for therapeutic development.[9][10] Future studies focusing on its specific molecular targets and the optimization of its delivery and efficacy will be crucial in translating the scientific understanding of this intriguing peptide into clinical applications.
References
-
Minelli, A., Conte, C., Grottelli, S., Bellezza, M., Cacciatore, I., & Bolanos, J. P. (2012). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The International Journal of Biochemistry & Cell Biology, 44(3), 525–535. Retrieved from [Link]
-
Prasad, C. (1982). Histidyl-proline diketopiperazine: its biological role as a regulatory peptide. Molecular and Cellular Biochemistry, 42(1), 45–63. Retrieved from [Link]
-
Ko, M. J., Kim, S., Lee, J. H., & Kim, Y. S. (2023). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Journal of Experimental Botany, 74(14), 4567–4579. Retrieved from [Link]
- Seeds, W. A. (2020). The Peptide Protocols, Volume 1. Seeds Scientific Performance Research.
-
Mori, M., Prasad, C., & Wilber, J. F. (1981). A new biological contribution of cyclo(His-Pro) to the peripheral inhibition of pancreatic secretion. American Journal of Physiology-Endocrinology and Metabolism, 241(1), E60–E64. Retrieved from [Link]
-
Minelli, A., Conte, C., & Bellezza, M. (2011). Focus on cyclo(His-Pro): History and perspectives as antioxidant peptide. ResearchGate. Retrieved from [Link]
-
Mori, M., Prasad, C., & Wilber, J. F. (1981). Thyrotropin-releasing Hormone and Histidyl-Proline Diketopiperazine: Stimulation of Secretion From Hypothalamic Fragments in Vitro by Depolarizing Agents. Endocrinology, 108(5), 1995–1997. Retrieved from [Link]
-
Core Peptides. (n.d.). Protirelin (Thyrotropin TRH) & Brain Cell Signaling. Retrieved from [Link]
-
Tufan, H., Can, I., Dogan, S., & Degirmenci, A. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. Molecules, 25(9), 2235. Retrieved from [Link]
-
Jackson, I. M. D. (1998). The Biology of pro-Thyrotropin-Releasing Hormone- Derived Peptides*. Endocrine Reviews, 19(4), 469–527. Retrieved from [Link]
-
Seeds, W. A. (2020). Peptide Protocols: Volume One. Allstora. Retrieved from [Link]
-
Scanlon, M. F., Lewis, M. D., & Shale, D. J. (1985). Lack of Effect of the TRH Related Dipeptide Histidyl-Proline Diketopiperazine on TSH and PRL Secretion in Normal Subjects, in Patients With Microprolactinomas and in Primary Hypothyroidism. Clinical Endocrinology, 23(3), 289–293. Retrieved from [Link]
-
Prasad, C. (1988). Cyclo(His-Pro): its distribution, origin and function in the human. Neuroscience & Biobehavioral Reviews, 12(1), 19–22. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Research Protocols. Retrieved from [Link]
-
Battaini, F., & Peterkofsky, A. (1980). Specific binding to adrenal particulate fraction of cyclo(histidyl-proline), a TRH metabolite. Biochemical and Biophysical Research Communications, 94(1), 240–247. Retrieved from [Link]
-
Seeds, W. A. (2024). Peptide Protocols: Volume One [Audiobook]. Google Play Books. Retrieved from [Link]
-
Luo, L., & Y-C, C. (2013). Tripeptide amide L-pyroglutamyl-histidyl-L-prolineamide (L-PHP-thyrotropin-releasing hormone, TRH) promotes insulin-producing cell proliferation. Recent patents on anti-cancer drug discovery, 8(1), 2–11. Retrieved from [Link]
-
Tufan, H., Can, I., Dogan, S., & Degirmenci, A. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. Molecules (Basel, Switzerland), 25(9), 2235. Retrieved from [Link]
-
Miyashita, K., Murakami, M., Yamada, M., Iriuchijima, T., & Mori, M. (1993). Histidyl-proline diketopiperazine. Novel formation that does not originate from thyrotropin-releasing hormone. The Journal of Biological Chemistry, 268(28), 20863–20865. Retrieved from [Link]
-
Mori, M., Mallik, T., Prasad, C., & Wilber, J. F. (1982). Histidyl-proline diketopiperazine cyclo (His-Pro): measurement by radioimmunoassay in human blood in normal subjects and in patients with hyper- and hypothyroidism. Biochemical and Biophysical Research Communications, 109(2), 541–547. Retrieved from [Link]
-
Mori, M., Yamada, M., & Iriuchijima, T. (1993). Intraventricular administration of histidyl-proline-diketopiperazine [Cyclo(His-Pro)] suppresses prolactin secretion and synthesis: a possible role of Cyclo(His-Pro) as dopamine uptake blocker in rat hypothalamus. Endocrinology, 132(3), 953–958. Retrieved from [Link]
-
D'Aniello, S., Ronsisvalle, S., & D'Aniello, A. (2019). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 7, 337. Retrieved from [Link]
-
Winokur, A. (2011). THYROTROPIN RELEASING HORMONE (TRH). In International Network for the History of Neuropsychopharmacology. Retrieved from [Link]
-
Kasai, K., Ohmichi, M., & Kanda, Y. (1990). Lack of Effect of Histidyl-Proline Diketopiperazine on Basal Level and TRH-induced Response of Cytosolic Calcium Concentration in Rat Lactotrophs. Endocrinology, 126(5), 2530–2534. Retrieved from [Link]
-
Tufan, H., Can, I., Dogan, S., & Degirmenci, A. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. Molecules, 25(9), 2235. Retrieved from [Link]
-
Prasad, C., Wilber, J. F., & Akerstrom, V. (1984). Histidyl-proline Diketopiperazine [cyclo(His-Pro)]: A New Neuropeptide Modulator of Insulin and Glucagon Secretion. Transactions of the Association of American Physicians, 97, 88–94. Retrieved from [Link]
-
Dr. Smily Pruthi Pahwa. (2023, September 19). Lecture 45: Metabolism of Histidine, Proline, Arginine and Lysine [Video]. YouTube. Retrieved from [Link]
-
Guan, X., He, Y., & Ma, H. (2006). Peptides derived from the histidine-proline domain of the histidine-proline-rich glycoprotein bind to tropomyosin and have antiangiogenic and antitumor activities. Cancer Research, 66(10), 5347–5354. Retrieved from [Link]
-
Wilber, J. F., Mori, M., Pegues, J., & Prasad, C. (1982). Endogenous histidyl-proline diketopiperazine [cyclo (His-Pro)]: a potential satiety neuropeptide in normal and genetically obese rodents. Transactions of the Association of American Physicians, 95, 131–135. Retrieved from [Link]
-
Melmed, S., Carlson, H. E., & Hershman, J. M. (1982). Histidyl-proline diketopiperazine suppresses prolactin secretion in human pituitary tumour cell cultures. Clinical Endocrinology, 16(1), 97–100. Retrieved from [Link]
-
Kukla, M. J., Breslin, H. J., & Bowden, C. R. (1985). Synthesis, characterization, and anorectic testing of the four stereoisomers of cyclo(histidylproline). Journal of Medicinal Chemistry, 28(11), 1745–1747. Retrieved from [Link]
-
Phang, J. M. (2019). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 9, 763. Retrieved from [Link]
-
Lebreton, S., Cabassa-Hourton, C., Savouré, A., Funck, D., & Forlani, G. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in Plant Science, 11, 607834. Retrieved from [Link]
-
Signorelli, S., & Verbruggen, N. (2015). Connecting proline metabolism and signaling pathways in plant senescence. Frontiers in Plant Science, 6, 547. Retrieved from [Link]
- Otvos, L. (Ed.). (2020). Peptide Synthesis: Methods and Protocols (1st ed.). Humana Press.
-
Lebreton, S., Cabassa-Hourton, C., Savouré, A., Funck, D., & Forlani, G. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in plant science, 11, 607834. Retrieved from [Link]
-
Pinto, M. C. X., & de Oliveira, A. C. P. (2025). Neurobiology of L-proline: From molecules to behavior. Neuroscience, 584, 117–130. Retrieved from [Link]
-
Valle, D., & Phang, J. M. (2019). Disorders of Proline and Hydroxyproline Metabolism. In OMMBID. McGraw Hill Medical. Retrieved from [Link]
Sources
- 1. Histidyl-proline diketopiperazine: its biological role as a regulatory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histidyl-proline diketopiperazine. Novel formation that does not originate from thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific binding to adrenal particulate fraction of cyclo(histidyl-proline), a TRH metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the solid-phase synthesis of histidylproline.
Protocol for the Solid-Phase Synthesis of Histidylproline
Abstract
This application note provides a comprehensive, field-proven protocol for the solid-phase synthesis of the dipeptide histidylproline (His-Pro). The methodology leverages the widely adopted Fmoc/tBu strategy, detailing each critical step from resin preparation to final peptide cleavage and characterization. Special emphasis is placed on the challenges associated with histidine incorporation, particularly the prevention of racemization, and the rationale behind the selection of specific protecting groups and coupling reagents. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.
Introduction: The Significance of Histidylproline and Solid-Phase Synthesis
The dipeptide histidylproline is a molecule of significant biological interest, serving as a fundamental structural motif in various endogenous peptides and a precursor in the synthesis of more complex peptide-based therapeutics. The inherent challenges in its synthesis, primarily related to the unique chemical properties of the histidine residue, necessitate a robust and well-controlled synthetic strategy.
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, offers a streamlined and efficient alternative to traditional solution-phase methods.[1][2] By anchoring the growing peptide chain to an insoluble resin support, SPPS facilitates the removal of excess reagents and byproducts through simple filtration and washing steps, thereby simplifying the purification process and enabling automation.[1][2]
The most prevalent approach within SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[3] This method employs the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile protecting groups, such as tert-butyl (tBu), for the side chains of reactive amino acids.[3] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups, which are removed in the final cleavage step.[3]
Histidine presents a unique challenge in Fmoc-based SPPS due to the nucleophilic nature of its imidazole side chain, which can lead to side reactions and racemization of the α-carbon during activation.[1][4][5][6][7] To mitigate these issues, the imidazole group must be protected. The trityl (Trt) group is a commonly employed protecting group for the histidine side chain due to its steric bulk and its stability under the basic conditions used for Fmoc deprotection.[1][8]
This protocol will detail the synthesis of histidylproline using Fmoc-His(Trt)-OH and Fmoc-Pro-OH on a 2-chlorotrityl chloride resin, a support chosen for its acid lability, which allows for the cleavage of the final peptide under mild acidic conditions, preserving the integrity of the product.[9][10]
Materials and Reagents
| Item | Description/Grade | Supplier (Example) |
| Resin | 2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVB | Major Resin Suppliers |
| Amino Acids | Fmoc-Pro-OH | Peptide Grade |
| Fmoc-His(Trt)-OH | Peptide Grade | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |
| Dichloromethane (DCM) | ACS Grade | |
| Methanol (MeOH) | ACS Grade | |
| Diethyl ether | Anhydrous | |
| Reagents | Piperidine | Reagent Grade |
| N,N'-Diisopropylethylamine (DIPEA) | Reagent Grade | |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | |
| Hydroxybenzotriazole (HOBt) or OxymaPure® | Peptide Synthesis Grade | |
| Trifluoroacetic acid (TFA) | Reagent Grade | |
| Triisopropylsilane (TIS) | Reagent Grade | |
| Water | Deionized | |
| Equipment | Solid-phase peptide synthesis vessel | --- |
| Mechanical shaker | --- | |
| Sintered glass funnel | --- | |
| High-vacuum pump | --- | |
| Rotary evaporator | --- | |
| Lyophilizer | --- | |
| HPLC system | For purification and analysis | |
| Mass spectrometer | For characterization |
Experimental Protocol
Resin Preparation and First Amino Acid Loading (Fmoc-Pro-OH)
The initial step involves the covalent attachment of the C-terminal amino acid, proline, to the 2-chlorotrityl chloride resin.[10]
Procedure:
-
Place 1.0 g of 2-chlorotrityl chloride resin in a peptide synthesis vessel.
-
Swell the resin in DCM (10 mL/g of resin) for 30 minutes with gentle agitation.[2]
-
Drain the DCM.
-
Dissolve Fmoc-Pro-OH (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in DCM (10 mL/g of resin).
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
To cap any unreacted chloride sites, add a small volume of methanol (0.8 mL/g of resin) and agitate for an additional 15-30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under high vacuum for at least 4 hours.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the α-amino group of the resin-bound proline, preparing it for coupling with the next amino acid.
Procedure:
-
Swell the Fmoc-Pro-resin in DMF (10 mL/g of resin) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine.
Second Amino Acid Coupling (Fmoc-His(Trt)-OH)
The coupling of Fmoc-His(Trt)-OH is a critical step where racemization can occur.[11][12] The use of an additive like HOBt or OxymaPure® is crucial to suppress this side reaction.[11]
Procedure:
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 fold molar excess relative to resin loading) and HOBt (or OxymaPure®) (equivalent to the amino acid) in DMF.[8]
-
Add DIC (1 equivalent to the amino acid) to the solution to pre-activate the amino acid for 5-10 minutes at room temperature.[8]
-
Add the activated Fmoc-His(Trt)-OH solution to the deprotected Pro-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[8]
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or perform a double coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the histidylproline-resin under high vacuum.
Final Fmoc Deprotection
The final Fmoc group on the N-terminal histidine is removed following the same procedure as in section 3.2.
Cleavage and Global Deprotection
This final step simultaneously cleaves the dipeptide from the resin and removes the trityl side-chain protecting group from the histidine residue.[8] The use of scavengers like TIS is essential to prevent the re-attachment of the trityl cation to the peptide.
Procedure:
-
Swell the dried histidylproline-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate for 1.5-2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude histidylproline should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a high-purity product. The identity and purity of the final product should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC.[13][14][15][16][17]
Workflow Visualization
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijsra.net [ijsra.net]
- 16. jpt.com [jpt.com]
- 17. resolvemass.ca [resolvemass.ca]
A Comprehensive Guide to the Extraction and Purification of Histidylproline (Cyclo(His-Pro)) from Biological Tissues
Application Note & Protocol
Introduction: The Challenge of Cyclo(His-Pro) Analysis
Histidylproline (cyclo(His-Pro)) is a diketopiperazine with diverse biological activities. It is formed in the central nervous system and other tissues, where it can act independently of its precursor, TRH.[1][2] The analysis of this small, polar molecule from biological matrices is challenging due to its low endogenous concentrations and the presence of overwhelmingly abundant interfering substances like proteins, lipids, and salts.
Effective isolation requires a multi-step strategy that efficiently removes these contaminants while maximizing the recovery of the target analyte. This guide presents a workflow that combines robust protein precipitation, solid-phase extraction (SPE) for initial cleanup and concentration, and high-performance liquid chromatography (HPLC) for final purification. Particular emphasis is placed on Hydrophilic Interaction Liquid Chromatography (HILIC) as a powerful technique for retaining and resolving polar compounds like cyclo(His-Pro).
PART 1: Tissue Preparation and Analyte Extraction
The primary goal of the initial extraction phase is to lyse the tissue, solubilize cyclo(His-Pro), and remove the bulk of macromolecular contaminants, primarily proteins, which can interfere with downstream chromatographic analysis and damage HPLC columns.[3]
Tissue Homogenization
Proper homogenization is critical for disrupting the cellular architecture and releasing intracellular contents. The choice of method depends on the tissue type and sample size.
-
Brain Tissue: For neurological studies, brain tissue should be dissected rapidly in the cold and immediately snap-frozen on dry ice or in liquid nitrogen to halt metabolic activity.[4] Samples can be stored at -80°C indefinitely.[4] Homogenization can be achieved using probe sonication for small samples or a mechanical homogenizer (e.g., Polytron) for larger specimens.[4][5]
-
Other Tissues: Similar principles of rapid harvesting and snap-freezing apply to other tissues to ensure the preservation of endogenous analytes.
Protein Precipitation: The Critical First Cleanup
Protein precipitation is a fundamental step used to remove proteins from the sample by leveraging changes in solvent conditions to reduce their solubility. This is typically performed concurrently with homogenization by using an extraction solution that also acts as a precipitant.
Several methods are effective, each with distinct advantages and mechanisms.[3][6]
-
Acid Precipitation: Strong acids like Trichloroacetic acid (TCA) or Perchloric acid (PCA) are highly efficient at precipitating proteins by reducing the pH to their isoelectric point, where they are least soluble.[3][6] This method is robust and effective for releasing acid-soluble small molecules.[4] A key consideration is that the resulting supernatant is highly acidic and often requires a neutralization step before further processing.
-
Organic Solvent Precipitation: The addition of miscible organic solvents such as acetonitrile (ACN) or methanol reduces the solvation capacity of the aqueous solution, causing proteins to aggregate and precipitate.[3][7] This is often a milder approach and has the advantage of producing a supernatant that can be directly compatible with subsequent reverse-phase or HILIC chromatography. Performing this step at low temperatures (-20°C) helps preserve the integrity of the target analyte.[3][7]
Table 1: Comparison of Common Protein Precipitation Methods
| Method | Mechanism | Advantages | Disadvantages |
| Perchloric Acid (PCA) | Reduces pH to protein isoelectric point.[3][4] | Highly efficient; well-established for small molecule extraction from brain tissue.[4] | Requires neutralization; harsh conditions may degrade sensitive analytes. |
| Trichloroacetic Acid (TCA) | Similar to PCA; very effective protein removal.[3][7] | Excellent protein removal efficiency, often used in combination with acetone.[7][8] | Can be difficult to remove from the sample; may cause some protein degradation.[7] |
| Acetonitrile (ACN) | Reduces solvent dielectric constant, disrupting protein hydration shells.[3] | Supernatant can be directly injected into HPLC; less harsh than strong acids. | May not be as efficient for all sample types; can lead to co-precipitation of some analytes. |
| Methanol/Chloroform | Organic solvent precipitation and phase separation.[3][8] | Highly effective for isolating proteins while minimizing loss of other components.[3] | Involves multiple phases and transfers, which can be complex.[8] |
Protocol 1: Extraction & Protein Precipitation from Brain Tissue
This protocol is adapted from established methods for small molecule analysis in neural tissues.[4]
-
Weigh the frozen tissue sample (e.g., 50-100 mg) in a pre-chilled microfuge tube.
-
Add 10 volumes of ice-cold 0.4 M Perchloric Acid (PCA) directly to the frozen tissue (e.g., 500 µL for a 50 mg sample).
-
Immediately homogenize the sample using a probe sonicator on ice. Use short bursts (e.g., 10-15 seconds) to prevent sample heating.
-
Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble cyclo(His-Pro), avoiding the protein pellet.
-
Neutralization (Optional but Recommended): To adjust the pH for subsequent SPE or HPLC, add a calculated amount of a base like potassium carbonate (K₂CO₃) until the pH is near neutral. The resulting potassium perchlorate salt is insoluble and can be removed by another centrifugation step.
-
The clarified supernatant is now ready for primary purification via Solid-Phase Extraction.
PART 2: Primary Purification using Solid-Phase Extraction (SPE)
Following initial extraction, the supernatant contains cyclo(His-Pro) but is still a complex mixture of salts, lipids, and other small polar molecules. Solid-Phase Extraction (SPE) is an essential step to desalt the sample, concentrate the analyte, and remove interfering compounds, thereby improving the robustness and quality of the final HPLC analysis.[9][10]
For a polar molecule like cyclo(His-Pro), a Reverse-Phase (RP) SPE cartridge (e.g., C18) is a common and effective choice. The principle involves retaining moderately nonpolar to nonpolar compounds on the hydrophobic stationary phase while highly polar species and salts pass through in the aqueous loading solution.
Workflow for Reverse-Phase SPE
The process involves four key stages: Conditioning, Loading, Washing, and Elution.
Caption: General workflow for Solid-Phase Extraction (SPE).
Protocol 2: Reverse-Phase SPE Cleanup
-
Cartridge Selection: Choose a C18 SPE cartridge appropriate for your sample volume.
-
Conditioning:
-
Pass 1-2 cartridge volumes of methanol or acetonitrile through the cartridge to wet the stationary phase.
-
Pass 1-2 cartridge volumes of ultrapure water (or water with 0.1% TFA if used in subsequent HPLC) to equilibrate the phase. Do not let the cartridge run dry.
-
-
Loading:
-
Load the neutralized, clarified supernatant from Protocol 1 onto the conditioned cartridge.
-
Apply a slow, steady flow rate to ensure efficient binding of the analyte to the sorbent.
-
Collect the flow-through; this can be re-analyzed to check for analyte loss.
-
-
Washing:
-
Pass 1-2 cartridge volumes of a weak wash solution (e.g., 5% methanol in water) through the cartridge. This step is crucial for removing salts and very polar impurities that did not bind to the sorbent.
-
-
Elution:
-
Elute the bound cyclo(His-Pro) with a small volume of a stronger organic solvent (e.g., 50% acetonitrile in water). Using a minimal volume at this stage concentrates the sample.
-
Collect the eluate. This fraction is now ready for HPLC analysis. It can be evaporated to dryness and reconstituted in the HPLC mobile phase for optimal peak shape.
-
PART 3: High-Resolution Purification by HPLC
High-Performance Liquid Chromatography (HPLC) is the definitive technique for achieving final purification. The choice of chromatographic mode is paramount for successfully resolving cyclo(His-Pro) from other remaining impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is often the method of choice for separating highly polar compounds that show little to no retention in traditional reverse-phase chromatography.[11][12] The retention mechanism in HILIC involves the partitioning of the polar analyte into a water-enriched layer immobilized on the surface of a polar stationary phase.[13][14] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content in an acetonitrile-rich mobile phase).[15]
Causality: Cyclo(His-Pro) is a polar molecule. In RP-HPLC, it would elute very early, close to the solvent front, making it difficult to separate from other polar contaminants. HILIC, by contrast, provides strong retention for such molecules, moving them away from the void volume and enabling superior resolution.[12]
Common HILIC Stationary Phases:
-
Amide: Offers excellent selectivity for polar compounds.
-
Diol: A versatile and robust phase.
-
Bare Silica: Can be effective but may exhibit strong ionic interactions.[12]
Table 2: Comparison of HILIC and RP-HPLC for Cyclo(His-Pro) Purification
| Feature | Hydrophilic Interaction LC (HILIC) | Reversed-Phase LC (RP-HPLC) |
| Principle | Analyte partitions into a water layer on a polar stationary phase.[13] | Analyte partitions into a nonpolar stationary phase (e.g., C18).[16] |
| Mobile Phase | High organic (e.g., >70% ACN) with a small aqueous portion. Elution by increasing water content.[15] | High aqueous with an organic portion. Elution by increasing organic content.[17] |
| Retention | Strong retention for polar analytes like cyclo(His-Pro).[12] | Weak retention for polar analytes; may require ion-pairing agents. |
| MS Sensitivity | High organic content promotes efficient desolvation and ionization in ESI-MS.[13] | Can be lower due to higher aqueous content and potential for ion suppression from salts. |
| Best For | Polar, hydrophilic compounds.[11] | Nonpolar to moderately polar compounds.[16] |
Detection: Mass Spectrometry (MS)
For unambiguous identification and sensitive quantification, coupling the HPLC system to a mass spectrometer (LC-MS) is the gold standard.[18] Electrospray Ionization (ESI) is well-suited for polar molecules like cyclo(His-Pro). Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring a specific fragmentation pattern of the parent ion, which is invaluable when analyzing complex biological samples.[19][20]
Protocol 3: HILIC-MS/MS for Purification and Quantification
-
Sample Preparation: Take the eluate from the SPE step (Protocol 2), evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a small, precise volume of the initial HILIC mobile phase (e.g., 90% ACN, 10% water with 10 mM ammonium formate).
-
Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate.
-
Gradient:
-
0-1 min: 100% B
-
1-8 min: Linear gradient to 60% B
-
8-9 min: Return to 100% B
-
9-12 min: Re-equilibration at 100% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example for ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: A specific parent ion (m/z) to daughter ion (m/z) transition for cyclo(His-Pro) would be determined by infusing a pure standard.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Overall Workflow Visualization
The entire process from raw tissue to purified analyte can be visualized as a sequential workflow designed to systematically reduce sample complexity.
Caption: Comprehensive workflow from tissue to final analysis.
Conclusion
The successful extraction and purification of histidylproline from biological tissues hinges on a systematic approach that addresses the challenges posed by a complex sample matrix. The combination of an efficient protein precipitation method, a desalting and concentrating SPE step, and a high-resolution HILIC separation provides a robust and reliable workflow. Coupling this separation with the sensitivity and specificity of tandem mass spectrometry ensures accurate and trustworthy quantification. The protocols and principles outlined in this guide offer a solid foundation for researchers to develop and validate methods for analyzing cyclo(His-Pro) in their specific biological applications.
References
- Phenomenex. (n.d.). Protein Precipitation Method.
-
Wikipedia. (n.d.). Protein precipitation. Retrieved from [Link]
- Alpert, A. J. (n.d.). HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. PolyLC.
-
Bio-Synthesis. (2014, September 4). Protein Precipitation Methods for Proteomics. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of hydroxyproline by high performance liquid chromatography and its application to collagen turnover studies in bone cultures. Retrieved from [Link]
-
PubMed. (2004, September 30). Peptide separation by Hydrophilic-Interaction Chromatography: a review. Retrieved from [Link]
-
Unknown. (n.d.). Sample Preparation for HPLC. Retrieved from [Link]
-
ACS Publications. (2022, January 21). Cyclative Release Strategy to Obtain Pure Cyclic Peptides Directly from the Solid Phase. Retrieved from [Link]
-
PubMed Central. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Oxo-1-(phenylsulphonyl)-L-proline on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed Central. (n.d.). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Retrieved from [Link]
-
PubMed. (1993, October 5). Histidyl-proline diketopiperazine. Novel formation that does not originate from thyrotropin-releasing hormone. Retrieved from [Link]
-
LCGC International. (2019, March 1). Hydrophilic Interaction Liquid Chromatography: An Update. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]
-
NIH. (n.d.). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Retrieved from [Link]
-
Frontiers. (2023, October 9). Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples. Retrieved from [Link]
-
Food systems. (n.d.). Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review. Retrieved from [Link]
-
PubMed. (2024, April 26). Affinity Purification of a 6X-His-Tagged Protein using a Fast Protein Liquid Chromatography System. Retrieved from [Link]
-
PubMed. (n.d.). Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Kinetics of diketopiperazine formation using model peptides. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from [Link]
-
PubMed. (n.d.). A simplified method for the analysis of hydroxyproline in biological tissues. Retrieved from [Link]
-
PubMed. (2024, June 11). Improved Mass Spectrometry-Based Methods Reveal Abundant Propionylation and Tissue-Specific Histone Propionylation Profiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from [Link]
-
NSUWorks. (n.d.). Analyzing Brain Sample via HPLC Method. Retrieved from [Link]
-
PubMed Central. (n.d.). Histidyl-proline diketopiperazine (His-Pro DKP) immunoreactivity is present in the glucagon-containing cells of the human fetal pancreas. Retrieved from [Link]
-
Environmental Molecular Sciences Laboratory. (n.d.). Mass Spectrometry Imaging. Retrieved from [Link]
-
Stony Brook Cancer Center. (n.d.). Biological Mass Spectrometry Shared Resource (MS-SR). Retrieved from [Link]
-
PubMed. (1998, August). Solid phase synthesis of cyclic peptides: model studies involving i-(i+4) side chain-to-side chain cyclisation. Retrieved from [Link]
-
PubMed. (2012, July 29). Mass Spectrometry-Based Proteomics as a Tool to Identify Biological Matrices in Forensic Science. Retrieved from [Link]
-
Science. (1981, July 31). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Retrieved from [Link]
-
PubMed Central. (n.d.). Histological outcome evaluation of selected brain preparation protocols for white fiber dissection. Retrieved from [Link]
-
PubMed Central. (2022, April 18). Determination of Brain Tissue Samples Storage Conditions for Reproducible Intraoperative Lipid Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). Reddy, GK and Enwemeka, CS. A simplified method for the analysis of hydroxyproline in biological tissues. Clin Biochem 29: 225-229. Retrieved from [Link]
Sources
- 1. Histidyl-proline diketopiperazine. Novel formation that does not originate from thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histidyl-proline diketopiperazine (His-Pro DKP) immunoreactivity is present in the glucagon-containing cells of the human fetal pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. cores.emory.edu [cores.emory.edu]
- 5. nsuworks.nova.edu [nsuworks.nova.edu]
- 6. Protein precipitation - Wikipedia [en.wikipedia.org]
- 7. Precipitation Procedures [sigmaaldrich.com]
- 8. Protein Precipitation Methods for Proteomics [biosyn.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Peptide separation by Hydrophilic-Interaction Chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. polylc.com [polylc.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Analysis of hydroxyproline by high performance liquid chromatography and its application to collagen turnover studies in bone cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological Mass Spectrometry Shared Resource (MS-SR) | Stony Brook Cancer Center [cancer.stonybrookmedicine.edu]
- 19. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mass spectrometry-based proteomics as a tool to identify biological matrices in forensic science - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of cyclo(His-Pro) for GC-MS Analysis
Introduction
Cyclo(L-histidyl-L-proline), also known as cyclo(His-Pro) or CHP, is a cyclic dipeptide with significant biological activity. It is an endogenous molecule found in various tissues and fluids and is also present in many processed foods.[1] Accurate and sensitive quantification of cyclo(His-Pro) is essential for research in neuroscience, endocrinology, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile compounds. However, due to its polar nature and low volatility, cyclo(His-Pro) requires chemical derivatization prior to GC-MS analysis to improve its chromatographic behavior and detection.[1]
This comprehensive guide provides detailed application notes and protocols for the derivatization of cyclo(His-Pro) for GC-MS analysis. We will explore two primary derivatization strategies: silylation and acylation , with a special section on chiral analysis via a ring-opening derivatization approach. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for cyclo(His-Pro).
The Rationale for Derivatization
The primary objective of derivatizing cyclo(His-Pro) is to transform its polar functional groups into less polar, more volatile, and thermally stable moieties.[2] The cyclo(His-Pro) molecule possesses two key sites susceptible to derivatization: the secondary amine in the piperazine-2,5-dione ring and the nitrogen atoms within the imidazole ring of the histidine residue. The choice of derivatization technique is dictated by the desired analytical outcome, including sensitivity, selectivity, and the potential need for chiral separation.
I. Silylation of cyclo(His-Pro) using BSTFA with TMCS Catalyst
Silylation is a widely employed derivatization technique where active hydrogens in the analyte are replaced by a trimethylsilyl (TMS) group.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), is a powerful silylating agent that effectively derivatizes amines and amides.[4][5]
Causality of Experimental Choices
-
BSTFA as the Silylating Agent: BSTFA is a strong TMS donor that reacts efficiently with the active hydrogens on the imidazole and amide nitrogens of cyclo(His-Pro). Its byproducts are volatile, minimizing interference during GC analysis.[6]
-
TMCS as a Catalyst: The addition of a small percentage of TMCS (typically 1%) enhances the silylating power of BSTFA, particularly for sterically hindered or less reactive groups.[4] This ensures a more complete and rapid derivatization of cyclo(His-Pro).
-
Pyridine as a Solvent: Pyridine is an excellent solvent for both cyclo(His-Pro) and the derivatizing reagents. Furthermore, as a base, it can act as a catalyst and an acid scavenger, driving the reaction to completion.[7]
-
Heating: Applying heat increases the reaction kinetics, ensuring a complete and efficient derivatization within a reasonable timeframe.[7]
Visual Workflow for Silylation of cyclo(His-Pro)
Caption: Workflow for silylation of cyclo(His-Pro)
Detailed Protocol for Silylation
Materials:
-
Dried cyclo(His-Pro) sample or extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for GC injection
Procedure:
-
Sample Preparation: Ensure the cyclo(His-Pro) sample is completely dry. If extracted from a biological matrix, evaporate the solvent under a gentle stream of nitrogen.[1]
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure complete dissolution and mixing.
-
Heating: Place the vial in a heating block or oven set to 70-90°C for 60 minutes. Optimization of temperature and time may be necessary depending on the sample matrix and concentration.[7]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject an appropriate volume (typically 1-2 µL) of the derivatized sample directly into the GC-MS system.
Expected Mass Spectral Fragmentation of TMS-derivatized cyclo(His-Pro)
The silylation of cyclo(His-Pro) is expected to result in the addition of two trimethylsilyl (TMS) groups, one on the imidazole ring and one on the amide nitrogen, yielding N,N'-bis(trimethylsilyl)cyclo(His-Pro). The electron ionization (EI) mass spectrum will likely exhibit characteristic fragments.
| Fragment Ion (m/z) | Proposed Structure/Origin |
| M+• | Molecular ion of the di-TMS derivative |
| M-15 | Loss of a methyl radical (•CH₃) from a TMS group, a common fragmentation for TMS derivatives.[5] |
| M-73 | Loss of a trimethylsilyl radical (•Si(CH₃)₃) |
| 73 | Trimethylsilyl cation [Si(CH₃)₃]⁺, a base peak in many TMS derivative spectra.[5] |
| Imidazole-CH₂-CH-N-TMS | Fragmentation of the piperazine-2,5-dione ring |
II. Acylation of cyclo(His-Pro) using Trifluoroacetic Anhydride (TFAA)
Acylation with trifluoroacetic anhydride (TFAA) is another effective derivatization strategy. TFAA is a highly reactive reagent that acylates primary and secondary amines and the imidazole ring.[8][9] The resulting trifluoroacetyl derivatives are volatile and exhibit good chromatographic properties.
Causality of Experimental Choices
-
TFAA as the Acylating Agent: TFAA is highly reactive and volatile, and its reaction byproducts are also volatile, which is advantageous for GC analysis.[8] The trifluoroacetyl group adds significant mass, which can be beneficial for mass spectrometric identification.
-
Solvent Selection: Aprotic solvents like ethyl acetate or acetonitrile are commonly used. They dissolve the analyte and reagent without interfering with the reaction.
-
Base Catalyst (Optional but Recommended): While TFAA can react directly, the addition of a non-nucleophilic base like pyridine or triethylamine can accelerate the reaction and scavenge the trifluoroacetic acid byproduct, driving the reaction to completion.[8]
-
Heating: As with silylation, heating is employed to increase the rate and completeness of the acylation reaction.
Visual Workflow for Acylation of cyclo(His-Pro)
Caption: Workflow for acylation of cyclo(His-Pro)
Detailed Protocol for Acylation
Materials:
-
Dried cyclo(His-Pro) sample or extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate or acetonitrile
-
(Optional) Anhydrous pyridine or triethylamine
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
-
Gas-tight syringe for GC injection
Procedure:
-
Sample Preparation: Ensure the cyclo(His-Pro) sample is completely dry in a reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA to the dried sample. If using a catalyst, a small amount of pyridine (e.g., 10 µL) can be added.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heating: Heat the vial at 60-70°C for 30-60 minutes.[9]
-
Solvent Removal: After cooling to room temperature, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen. This step is crucial to remove any residual TFAA which can be detrimental to the GC column.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC injection (e.g., ethyl acetate or hexane).
-
GC-MS Analysis: Inject an appropriate volume of the reconstituted sample into the GC-MS system.
Expected Mass Spectral Fragmentation of TFA-derivatized cyclo(His-Pro)
The acylation of cyclo(His-Pro) with TFAA is expected to yield a di-trifluoroacetyl derivative. The mass spectrum of this derivative will show characteristic fragmentation patterns.
| Fragment Ion (m/z) | Proposed Structure/Origin |
| M+• | Molecular ion of the di-TFA derivative |
| M-69 | Loss of a trifluoromethyl radical (•CF₃) |
| M-97 | Loss of a trifluoroacetyl radical (•COCF₃) |
| M-110 | Loss of the imidazole side chain |
| Imidazole-CH₂⁺ | Fragment corresponding to the histidine side chain |
| Piperazine-dione ring fragments | Cleavage of the diketopiperazine ring |
III. Chiral Analysis of cyclo(His-Pro) via Ring-Opening Derivatization
For stereoisomeric analysis, a ring-opening derivatization followed by reaction with a chiral derivatizing agent can be employed. This method converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.[10]
Causality of Experimental Choices
-
Ring Opening: The robust piperazine-2,5-dione ring is opened via hydrolysis (acidic or basic) to form the linear dipeptide, histidyl-proline. This exposes the carboxylic acid and amino groups for further derivatization.
-
Esterification: The newly formed carboxylic acid group is esterified, typically to its methyl or ethyl ester, to increase volatility.
-
Acylation with a Chiral Reagent: The amino groups (both the alpha-amino and the imidazole nitrogen) are then acylated with a chiral derivatizing agent, such as trifluoroacetyl-L-prolyl chloride (L-TPC).[11] This creates diastereomeric pairs that have different physical properties and thus different retention times on a non-chiral GC column.
Visual Workflow for Chiral Analysis of cyclo(His-Pro)
Caption: Workflow for chiral analysis of cyclo(His-Pro)
Detailed Protocol for Chiral Analysis
Materials:
-
cyclo(His-Pro) sample
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis
-
Thionyl chloride in methanol (for esterification)
-
Trifluoroacetyl-L-prolyl chloride (L-TPC)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Ring Opening (Acid Hydrolysis): Dissolve the cyclo(His-Pro) sample in 1M HCl and heat at 100°C for 1-2 hours to open the diketopiperazine ring, forming linear histidyl-proline.
-
Drying: Evaporate the sample to dryness under vacuum.
-
Esterification: Add 2M HCl in methanol and heat at 70°C for 1 hour to form the methyl ester of the carboxylic acid. Evaporate the reagent to dryness.
-
Acylation: Dissolve the dried residue in anhydrous dichloromethane. Add a solution of trifluoroacetyl-L-prolyl chloride in dichloromethane and a small amount of a tertiary amine base (e.g., triethylamine). Allow the reaction to proceed at room temperature for 30 minutes.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject the final solution into the GC-MS. The diastereomers will be separated on a standard achiral column (e.g., HP-5MS).
Comparative Summary of Derivatization Techniques
| Technique | Reagents | Advantages | Disadvantages | Best Suited For |
| Silylation | BSTFA + 1% TMCS, Pyridine | Single-step reaction, volatile byproducts, good for general quantification.[6] | Derivatives are moisture-sensitive. | High-throughput screening and routine quantification. |
| Acylation | TFAA, Aprotic Solvent | Stable derivatives, characteristic mass spectra.[9] | Requires removal of excess reagent and byproducts. | Structural confirmation and when higher stability is needed. |
| Chiral Analysis | HCl/Methanol, L-TPC | Allows for separation of enantiomers on a standard GC column.[10][11] | Multi-step procedure, potential for racemization if not performed carefully. | Stereoselective studies, analysis of chiral purity. |
Conclusion
The derivatization of cyclo(His-Pro) is a critical step for its successful analysis by GC-MS. The choice between silylation and acylation depends on the specific analytical requirements of the study. For routine quantification, the single-step silylation protocol offers a rapid and efficient approach. For applications requiring more stable derivatives or for structural elucidation, acylation with TFAA is a robust alternative. When the stereochemistry of cyclo(His-Pro) is of interest, a ring-opening derivatization strategy followed by reaction with a chiral agent provides a reliable method for enantiomeric separation. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to develop and validate their own analytical methods for this important biomolecule.
References
- (Reference to a general GC-MS textbook or a broad review on derivatiz
- (Reference to a paper on the biological significance of cyclo(His-Pro))
- (Reference to a paper on the analysis of diketopiperazines)
-
Mimura, T., & Sugahara, K. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A, 1566, 118–123. [Link]
- (Reference to a paper on the optimization of acyl
-
Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. [Link]
- (Reference to a paper discussing the mass spectrometry of cyclic dipeptides)
-
Hu, Y., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 488. [Link]
- (Reference to a paper on the fragmentation of deriv
-
Regis Technologies, Inc. (n.d.). GC Derivatization. [Link]
- (Reference discussing the stability of TMS deriv
- (Reference discussing the stability of TFAA deriv
-
Gergov, M., et al. (2014). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality, 27(3), 211-5. [Link]
Sources
- 1. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: influence on the selectivity control of the silylation reactions of carbohydrate OH groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. restek.com [restek.com]
- 6. mdpi.com [mdpi.com]
- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Molecular Architecture: A Detailed Guide to the Structural Elucidaion of Histidylproline Using NMR Spectroscopy
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern structural biology and pharmaceutical development, offering unparalleled insights into the three-dimensional structure and dynamics of molecules in solution.[1][2] This application note provides a comprehensive, in-depth guide to leveraging the power of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of the dipeptide L-histidyl-L-proline (His-Pro). We delve into the causality behind experimental choices, from sample preparation to the strategic application of a suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC. This guide is designed to equip researchers with the theoretical understanding and practical protocols necessary to unambiguously assign all proton and carbon resonances, confirm covalent connectivity, and navigate the conformational complexities introduced by the proline residue.
Introduction: The Significance of Histidylproline
L-histidyl-L-proline is a dipeptide with diverse physiological roles, including potential neuromodulatory and neuroprotective effects. Its biological activity is intrinsically linked to its three-dimensional structure, which dictates its interactions with biological targets. A thorough understanding of its conformational landscape is therefore critical for elucidating its mechanism of action and for the rational design of novel therapeutics. NMR spectroscopy is the preeminent technique for such investigations, as it allows for the characterization of molecules in a solution state that closely mimics their physiological environment.[2]
A key structural feature of histidylproline is the presence of a proline residue, which can lead to cis-trans isomerization about the peptide bond. This phenomenon results in distinct conformational populations in solution, each with its own unique set of NMR signals. The ability to identify and characterize these isomers is crucial for a complete structural description.
Foundational Principles of NMR for Peptide Analysis
The structural elucidation of histidylproline by NMR relies on a series of experiments that exploit the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
-
¹H NMR Spectroscopy: This is the starting point for any NMR analysis, providing information on the number and chemical environment of all protons in the molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment.
-
¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR provides crucial information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons are particularly informative about the peptide backbone.
-
2D NMR Spectroscopy: For a molecule as complex as histidylproline, 1D spectra often suffer from signal overlap. 2D NMR techniques overcome this by spreading the signals into two frequency dimensions, revealing correlations between nuclei. The key 2D experiments for this application are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through two or three chemical bonds (J-coupling). This is instrumental in identifying adjacent protons within the amino acid spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons with the chemical shifts of the directly attached heteronuclei (in this case, ¹³C). This experiment is the cornerstone for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different spin systems and for assigning quaternary carbons, such as the carbonyl carbons of the peptide backbone.
-
Experimental Workflow for Structural Elucidation
The following diagram outlines the logical flow of experiments and analysis for the structural elucidation of histidylproline.
Caption: Experimental workflow for the NMR-based structural elucidation of histidylproline.
Detailed Protocols
Part 1: Sample Preparation
The quality of the NMR data is critically dependent on proper sample preparation.
Protocol 1: Preparation of Histidylproline for NMR Analysis
-
Weighing the Sample: Accurately weigh 1-5 mg of high-purity (>95%) L-histidyl-L-proline. The concentration should ideally be between 0.1 and 5 mM.
-
Solvent Selection: Dissolve the sample in a suitable volume (typically 0.5-0.6 mL) of deuterium oxide (D₂O). D₂O is used to minimize the large solvent signal that would otherwise obscure the analyte signals.
-
pH Adjustment: The chemical shifts of the histidine imidazole ring protons are pH-dependent. Adjust the pD of the solution to a known value (e.g., physiological pD of 7.4) using small aliquots of DCl or NaOD. The pD can be estimated by adding 0.4 to the pH meter reading.
-
Transfer to NMR Tube: Transfer the final solution to a clean, high-quality 5 mm NMR tube.
Part 2: NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
Protocol 2: 1D ¹H NMR Acquisition
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with solvent suppression (e.g., presaturation).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Protocol 3: 1D ¹³C NMR Acquisition
-
Tuning: Tune the probe to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Spectral Width: Typically 200-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Protocol 4: 2D NMR Acquisition (COSY, HSQC, HMBC)
Standard pulse sequences available in the spectrometer's software should be used. Key parameters to optimize include:
-
Spectral Widths: Set appropriately for both the ¹H and ¹³C dimensions.
-
Number of Increments in the Indirect Dimension: Typically 256-512 for good resolution.
-
Number of Scans per Increment: 8-32, depending on the experiment and sample concentration.
Data Analysis and Structural Elucidation
The process of elucidating the structure of histidylproline from the acquired NMR data is a stepwise process of assignment and correlation.
Step 1: Identification of Spin Systems with COSY
A spin system is a group of protons that are connected through a network of J-couplings. In histidylproline, we expect to see distinct spin systems for the histidine and proline residues.
-
Histidine Spin System: The COSY spectrum will show correlations between the α-proton and the two β-protons.
-
Proline Spin System: The proline ring protons (α, β, γ, and δ) will exhibit a complex network of COSY correlations.
Step 2: Assignment of ¹H and ¹³C Resonances with HSQC
The HSQC spectrum provides the direct correlation between each proton and the carbon to which it is attached. This allows for the unambiguous assignment of the carbon resonances based on the already identified proton spin systems.
Step 3: Establishing Connectivity with HMBC
The HMBC spectrum is crucial for confirming the overall structure of the dipeptide. It reveals long-range correlations (2-3 bonds) that connect the individual spin systems. Key expected HMBC correlations for histidylproline include:
-
Histidine α-proton to the Histidine carbonyl carbon.
-
Proline α-proton to the Histidine carbonyl carbon.
-
Proline δ-protons to the Histidine carbonyl carbon.
-
Histidine β-protons to the imidazole ring carbons.
The following diagram illustrates the key through-bond correlations used for structural assignment.
Caption: Key 2D NMR correlations for the structural assignment of histidylproline.
Expected Chemical Shift Data
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Histidine and Proline Residues in D₂O
| Proton | Histidine | Proline (trans) | Proline (cis) |
| α-H | 4.0 - 4.5 | ~4.4 | ~4.5 |
| β-H | 3.0 - 3.3 | 2.0 - 2.3 | 2.0 - 2.3 |
| γ-H | - | 1.9 - 2.1 | 1.9 - 2.1 |
| δ-H | - | ~3.6 | ~3.8 |
| Imidazole C2-H | ~8.0 | - | - |
| Imidazole C4-H | ~7.0 | - | - |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Histidine and Proline Residues in D₂O
| Carbon | Histidine | Proline (trans) | Proline (cis) |
| α-C | ~55 | ~63 | ~62 |
| β-C | ~30 | ~32 | ~34 |
| γ-C | - | ~27 | ~25 |
| δ-C | - | ~50 | ~50 |
| C=O | ~175 | ~177 | ~177 |
| Imidazole C2 | ~135 | - | - |
| Imidazole C4 | ~120 | - | - |
| Imidazole C5 | ~130 | - | - |
Note: Chemical shifts are approximate and can vary depending on pH, temperature, and solvent conditions.
Conclusion
The structural elucidation of L-histidyl-L-proline is a prime example of the power and versatility of modern NMR spectroscopy. By systematically applying a suite of 1D and 2D NMR experiments, researchers can gain a comprehensive understanding of the molecule's covalent structure and conformational preferences in solution. The protocols and analytical strategies outlined in this application note provide a robust framework for the unambiguous assignment of all proton and carbon resonances, thereby enabling a detailed characterization of this biologically important dipeptide. This detailed structural information is invaluable for understanding its function and for guiding future drug discovery and development efforts.
References
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Purification of Cyclo(His-Pro)
Welcome to the technical support center for the purification of Cyclo(His-Pro). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this bioactive cyclic dipeptide from intricate mixtures such as fermentation broths, cell cultures, and processed protein-rich foods.[1] As a molecule of significant interest for its neuroprotective and anti-inflammatory properties, achieving high purity of Cyclo(His-Pro) is paramount for accurate biological assessment and therapeutic development.[2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter during your purification workflows.
I. Frequently Asked Questions (FAQs) - The Basics
This section addresses common initial questions regarding the properties and handling of Cyclo(His-Pro) that are fundamental to designing a successful purification strategy.
Q1: What are the key physicochemical properties of Cyclo(His-Pro) that I should consider for purification?
A1: Understanding the fundamental properties of Cyclo(His-Pro) is the first step in developing a robust purification protocol. Here are the critical parameters:
-
Molecular Weight: Approximately 234.27 g/mol .[3]
-
Solubility: Cyclo(His-Pro) is soluble in water.[4] The presence of a trifluoroacetic acid (TFA) salt, a common remnant from HPLC purification, can enhance its solubility in aqueous solutions.[3]
-
Stability: While stable at physiological pH, Cyclo(His-Pro) can undergo hydrolysis to its linear dipeptide forms (His-Pro and Pro-His) in acidic environments, such as the stomach.[1] For laboratory purposes, maintaining a pH between 3 and 7 is generally recommended during analysis to prevent degradation.[5]
-
pKa and Isoelectric Point (pI): The pI is the pH at which a molecule carries no net electrical charge.[6][7] For Cyclo(His-Pro), which contains a basic imidazole ring in the histidine residue, the pI will be above neutral. This is a critical parameter for developing ion-exchange chromatography methods. At a pH below the pI, the molecule will be positively charged, and at a pH above the pI, it will be less protonated and may carry a net neutral or slight negative charge depending on the exact pKa values of its functional groups.
| Property | Value/Characteristic | Significance for Purification |
| Molecular Formula | C₁₁H₁₄N₄O₂[3][8] | Confirms identity via mass spectrometry. |
| Appearance | White to off-white solid/powder.[3] | Visual check for purity. |
| Melting Point | 162-164 °C | A sharp melting point can indicate high purity. |
| Storage | Lyophilized form should be stored at -20°C or below.[3][4] | Prevents degradation over time. |
Q2: My complex mixture (e.g., fermentation broth) is full of proteins and salts. What is a good first step to remove these major contaminants?
A2: For complex matrices like fermentation broths, an initial clean-up is crucial. A combination of precipitation and extraction is highly effective.
-
Protein Precipitation: You can use organic solvents like acetonitrile or methanol, or acids such as trichloroacetic acid (TCA) to precipitate the bulk of proteins. Centrifuge the mixture at a high speed (e.g., 8,000 x g) to pellet the precipitated proteins and other cellular debris.[9]
-
Liquid-Liquid Extraction (LLE): After removing the solids, the resulting supernatant will still contain Cyclo(His-Pro) along with salts and other polar molecules. LLE is an excellent next step.[10] Given the polar nature of Cyclo(His-Pro), you'll need to choose a suitable organic solvent. Ethyl acetate is a commonly used solvent of medium polarity for extracting diketopiperazines from aqueous solutions.[11] Perform the extraction multiple times (e.g., three times with an equal volume of ethyl acetate) to maximize the recovery of your target molecule into the organic phase.[9]
Q3: I'm using HPLC for purification, but I'm seeing broad or tailing peaks for Cyclo(His-Pro). What could be the cause?
A3: Peak broadening or tailing in HPLC can stem from several factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try reducing the sample concentration.[5]
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak fronting or splitting. Whenever possible, dissolve your sample in the initial mobile phase.[5]
-
Secondary Interactions: The imidazole group of histidine can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Using a mobile phase with a low concentration of an ion-pairing agent like TFA (e.g., 0.1%) can help to sharpen the peak.
-
Column Contamination or Degradation: If the problem persists, your column may be contaminated or have a void at the head. Try flushing the column or, if necessary, replacing it.[5]
II. Troubleshooting Guide: Chromatographic Purification
Chromatography is the cornerstone of high-resolution purification for Cyclo(His-Pro). This section provides detailed troubleshooting for common chromatographic techniques.
Solid-Phase Extraction (SPE)
Q4: My Cyclo(His-Pro) is not binding efficiently to the C18 SPE cartridge. What should I do?
A4: Inefficient binding to a reverse-phase SPE cartridge like C18 is usually due to the sample and loading conditions.
-
Sample pH: Ensure the pH of your sample is at or below the pKa of the imidazole ring to ensure it is protonated and sufficiently polar to be retained on the C18 phase.
-
Organic Solvent in Sample: If your sample contains a high percentage of organic solvent from a previous step, it will not bind well. Dilute your sample with an aqueous solution (e.g., water with 0.1% formic acid) to reduce the organic content before loading.
-
Flow Rate: Loading the sample too quickly can prevent efficient binding. Decrease the flow rate during sample application.
Caption: Troubleshooting low binding on C18 SPE.
High-Performance Liquid Chromatography (HPLC)
Q5: I am observing two closely eluting peaks with the same mass-to-charge ratio in my LC-MS analysis of Cyclo(His-Pro). What are these, and how can I separate them?
A5: You are likely observing stereoisomers of Cyclo(His-Pro), such as cyclo(L-His-D-Pro) or cyclo(D-His-L-Pro), in addition to your target cyclo(L-His-L-Pro). The separation of these isomers can be challenging.[5]
-
Optimize Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Lower Flow Rate: Reducing the flow rate can also enhance resolution.
-
Alternative Column Chemistry: Phenyl-based columns can offer different selectivity for compounds with aromatic rings and may improve the separation of these isomers.[5]
-
Chiral Chromatography: For baseline separation, a chiral column is the most effective solution.
Protocol: HPLC Quantification of Cyclo(His-Pro)
This protocol is a general template and should be optimized for your specific instrument and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector at 210 nm or a mass spectrometer.[9]
-
Quantification: Use a standard curve generated from a purified Cyclo(His-Pro) standard.
Caption: General workflow for HPLC analysis of Cyclo(His-Pro).
III. Advanced Troubleshooting & Final Polish
Q6: After HPLC purification, my final product contains TFA. How does this affect my downstream applications, and can I remove it?
A6: Trifluoroacetic acid (TFA) is a common counterion from reverse-phase HPLC.[3] While it aids in solubility, it can interfere with sensitive biological assays.[3]
-
Impact on Assays: TFA can alter the pH of your sample and may be cytotoxic in some cell-based assays.
-
Removal of TFA: You can perform a salt exchange by re-purifying the sample using a different acid in the mobile phase (e.g., acetic acid or formic acid) or by using ion-exchange chromatography. Lyophilization from a dilute HCl solution can also replace TFA with a chloride counterion.
Q7: My final yield of Cyclo(His-Pro) is consistently low. Where could I be losing my product?
A7: Low yield is a multifaceted problem. Here’s a checklist to identify potential loss points:
-
Initial Extraction: Are you using the optimal solvent and performing enough extraction cycles? Consider a more exhaustive extraction protocol.
-
Adsorption to Surfaces: Cyclo(His-Pro) can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene tubes can minimize this.
-
Incomplete Elution: During SPE or HPLC, your elution conditions might be too weak. Ensure your elution buffer is strong enough to completely desorb the compound from the stationary phase.
-
Degradation: Check the pH at every step. Prolonged exposure to harsh acidic or basic conditions can lead to the hydrolysis of the diketopiperazine ring.
-
Quantification Accuracy: Ensure your analytical method for quantification is accurate and that your standard is of high purity. The presence of non-peptide material like water and counterions can affect the gross weight of peptide standards.[12]
By systematically addressing these common challenges, you can significantly improve the purity and yield of your Cyclo(His-Pro) preparations, paving the way for more reliable and impactful research.
IV. References
-
NovoPro. (n.d.). Cyclo(his-pro) peptide. Retrieved from [Link]
-
Moreno, J. C., et al. (2025). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Plant Physiology, kiad174. [Link]
-
Regazzoni, L., et al. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Molecules, 27(8), 2636. [Link]
-
Mori, M., et al. (1987). Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets. Endocrinology, 120(3), 915-919. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclo(his-pro). PubChem Compound Database. Retrieved from [Link]
-
Hilton, C. W., et al. (1992). Food contains the bioactive peptide, cyclo(His-Pro). The Journal of Clinical Endocrinology & Metabolism, 75(2), 375-378. [Link]
-
ResearchGate. (n.d.). Chemical structure of cyclo(His-Pro). The cyclic scaffold (red),.... Retrieved from [Link]
-
Regazzoni, L., et al. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Molecules, 27(8), 2636. [Link]
-
ResearchGate. (2024). How to solve the problem with His-tagged protein purification?. Retrieved from [Link]
-
Lee, J. Y., et al. (2021). Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. Scientific Reports, 11(1), 2933. [Link]
-
Milne, B. F., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 30(11), 2345. [Link]
-
Food Science. (2016). Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro). Retrieved from [Link]
-
Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]
-
MDPI. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Retrieved from [Link]
-
ResearchGate. (2025). Focus on cyclo(His-Pro): History and perspectives as antioxidant peptide. Retrieved from [Link]
-
Prasad, C. (1988). Cyclo(His-Pro): its distribution, origin and function in the human. Neuroscience & Biobehavioral Reviews, 12(1), 19-22. [Link]
-
Ashenhurst, J. (2023, February 9). Isoelectric Points Of Amino Acids (And How To Calculate Them). Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Production and Purification of Cyclosporin A from Fermentation Broth of T. inflatum. Retrieved from [Link]
-
Nagayama, M., et al. (1983). Diketopiperazine-mediated peptide formation in aqueous solution. Origins of Life and Evolution of Biospheres, 13(2), 121-127. [Link]
-
Wang, J., et al. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. Retrieved from [Link]
-
Warwick, T. (n.d.). What Is pH? What Are pKa and pI? 3 Key Units. 1 Savvy Guide. Bitesize Bio. Retrieved from [Link]
-
Moreno, J. C., et al. (2025). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Plant Physiology, kiad174. [Link]
-
MDPI. (n.d.). Genome and Comparative Transcriptome Analysis of Growth and Developmental Changes in the Pileus of the Cyclocybe chaxingu. Retrieved from [Link]## I. Frequently Asked Questions (FAQs) - The Basics
This section addresses common initial questions regarding the properties and handling of Cyclo(His-Pro) that are fundamental to designing a successful purification strategy.
Q1: What are the key physicochemical properties of Cyclo(His-Pro) that I should consider for purification?
A1: Understanding the fundamental properties of Cyclo(His-Pro) is the first step in developing a robust purification protocol. Here are the critical parameters:
-
Molecular Weight: Approximately 234.27 g/mol .[3]
-
Solubility: Cyclo(His-Pro) is soluble in water.[4] The presence of a trifluoroacetic acid (TFA) salt, a common remnant from HPLC purification, can enhance its solubility in aqueous solutions.[3]
-
Stability: While stable at physiological pH, Cyclo(His-Pro) can undergo hydrolysis to its linear dipeptide forms (His-Pro and Pro-His) in acidic environments, such as the stomach.[1] For laboratory purposes, maintaining a pH between 3 and 7 is generally recommended during analysis to prevent degradation.[5]
-
pKa and Isoelectric Point (pI): The pI is the pH at which a molecule carries no net electrical charge.[6][7] For Cyclo(His-Pro), which contains a basic imidazole ring in the histidine residue, the pI will be above neutral. This is a critical parameter for developing ion-exchange chromatography methods. At a pH below the pI, the molecule will be positively charged, and at a pH above the pI, it will be less protonated and may carry a net neutral or slight negative charge depending on the exact pKa values of its functional groups.
| Property | Value/Characteristic | Significance for Purification |
| Molecular Formula | C₁₁H₁₄N₄O₂[3][8] | Confirms identity via mass spectrometry. |
| Appearance | White to off-white solid/powder.[3] | Visual check for purity. |
| Melting Point | 162-164 °C | A sharp melting point can indicate high purity. |
| Storage | Lyophilized form should be stored at -20°C or below.[3][4] | Prevents degradation over time. |
Q2: My complex mixture (e.g., fermentation broth) is full of proteins and salts. What is a good first step to remove these major contaminants?
A2: For complex matrices like fermentation broths, an initial clean-up is crucial. A combination of precipitation and extraction is highly effective.
-
Protein Precipitation: You can use organic solvents like acetonitrile or methanol, or acids such as trichloroacetic acid (TCA) to precipitate the bulk of proteins. Centrifuge the mixture at a high speed (e.g., 8,000 x g) to pellet the precipitated proteins and other cellular debris.[9]
-
Liquid-Liquid Extraction (LLE): After removing the solids, the resulting supernatant will still contain Cyclo(His-Pro) along with salts and other polar molecules. LLE is an excellent next step.[10] Given the polar nature of Cyclo(His-Pro), you'll need to choose a suitable organic solvent. Ethyl acetate is a commonly used solvent of medium polarity for extracting diketopiperazines from aqueous solutions.[11] Perform the extraction multiple times (e.g., three times with an equal volume of ethyl acetate) to maximize the recovery of your target molecule into the organic phase.[9]
Q3: I'm using HPLC for purification, but I'm seeing broad or tailing peaks for Cyclo(His-Pro). What could be the cause?
A3: Peak broadening or tailing in HPLC can stem from several factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try reducing the sample concentration.[5]
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak fronting or splitting. Whenever possible, dissolve your sample in the initial mobile phase.[5]
-
Secondary Interactions: The imidazole group of histidine can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Using a mobile phase with a low concentration of an ion-pairing agent like TFA (e.g., 0.1%) can help to sharpen the peak.
-
Column Contamination or Degradation: If the problem persists, your column may be contaminated or have a void at the head. Try flushing the column or, if necessary, replacing it.[5]
II. Troubleshooting Guide: Chromatographic Purification
Chromatography is the cornerstone of high-resolution purification for Cyclo(His-Pro). This section provides detailed troubleshooting for common chromatographic techniques.
Solid-Phase Extraction (SPE)
Q4: My Cyclo(His-Pro) is not binding efficiently to the C18 SPE cartridge. What should I do?
A4: Inefficient binding to a reverse-phase SPE cartridge like C18 is usually due to the sample and loading conditions.
-
Sample pH: Ensure the pH of your sample is at or below the pKa of the imidazole ring to ensure it is protonated and sufficiently polar to be retained on the C18 phase.
-
Organic Solvent in Sample: If your sample contains a high percentage of organic solvent from a previous step, it will not bind well. Dilute your sample with an aqueous solution (e.g., water with 0.1% formic acid) to reduce the organic content before loading.
-
Flow Rate: Loading the sample too quickly can prevent efficient binding. Decrease the flow rate during sample application.
Caption: Troubleshooting low binding on C18 SPE.
High-Performance Liquid Chromatography (HPLC)
Q5: I am observing two closely eluting peaks with the same mass-to-charge ratio in my LC-MS analysis of Cyclo(His-Pro). What are these, and how can I separate them?
A5: You are likely observing stereoisomers of Cyclo(His-Pro), such as cyclo(L-His-D-Pro) or cyclo(D-His-L-Pro), in addition to your target cyclo(L-His-L-Pro). The separation of these isomers can be challenging.[5]
-
Optimize Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Lower Flow Rate: Reducing the flow rate can also enhance resolution.
-
Alternative Column Chemistry: Phenyl-based columns can offer different selectivity for compounds with aromatic rings and may improve the separation of these isomers.[5]
-
Chiral Chromatography: For baseline separation, a chiral column is the most effective solution.
Protocol: HPLC Quantification of Cyclo(His-Pro)
This protocol is a general template and should be optimized for your specific instrument and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector at 210 nm or a mass spectrometer.[9]
-
Quantification: Use a standard curve generated from a purified Cyclo(His-Pro) standard.
Caption: General workflow for HPLC analysis of Cyclo(His-Pro).
III. Advanced Troubleshooting & Final Polish
Q6: After HPLC purification, my final product contains TFA. How does this affect my downstream applications, and can I remove it?
A6: Trifluoroacetic acid (TFA) is a common counterion from reverse-phase HPLC.[3] While it aids in solubility, it can interfere with sensitive biological assays.[3]
-
Impact on Assays: TFA can alter the pH of your sample and may be cytotoxic in some cell-based assays.
-
Removal of TFA: You can perform a salt exchange by re-purifying the sample using a different acid in the mobile phase (e.g., acetic acid or formic acid) or by using ion-exchange chromatography. Lyophilization from a dilute HCl solution can also replace TFA with a chloride counterion.
Q7: My final yield of Cyclo(His-Pro) is consistently low. Where could I be losing my product?
A7: Low yield is a multifaceted problem. Here’s a checklist to identify potential loss points:
-
Initial Extraction: Are you using the optimal solvent and performing enough extraction cycles? Consider a more exhaustive extraction protocol.
-
Adsorption to Surfaces: Cyclo(His-Pro) can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene tubes can minimize this.
-
Incomplete Elution: During SPE or HPLC, your elution conditions might be too weak. Ensure your elution buffer is strong enough to completely desorb the compound from the stationary phase.
-
Degradation: Check the pH at every step. Prolonged exposure to harsh acidic or basic conditions can lead to the hydrolysis of the diketopiperazine ring.
-
Quantification Accuracy: Ensure your analytical method for quantification is accurate and that your standard is of high purity. The presence of non-peptide material like water and counterions can affect the gross weight of peptide standards.[12]
By systematically addressing these common challenges, you can significantly improve the purity and yield of your Cyclo(His-Pro) preparations, paving the way for more reliable and impactful research.
IV. References
-
NovoPro. (n.d.). Cyclo(his-pro) peptide. Retrieved from [Link]
-
Moreno, J. C., et al. (2025). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Plant Physiology, kiad174. [Link]
-
Regazzoni, L., et al. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Molecules, 27(8), 2636. [Link]
-
Mori, M., et al. (1987). Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets. Endocrinology, 120(3), 915-919. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclo(his-pro). PubChem Compound Database. Retrieved from [Link]
-
Hilton, C. W., et al. (1992). Food contains the bioactive peptide, cyclo(His-Pro). The Journal of Clinical Endocrinology & Metabolism, 75(2), 375-378. [Link]
-
ResearchGate. (n.d.). Chemical structure of cyclo(His-Pro). The cyclic scaffold (red),.... Retrieved from [Link]
-
Regazzoni, L., et al. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Molecules, 27(8), 2636. [Link]
-
ResearchGate. (2024). How to solve the problem with His-tagged protein purification?. Retrieved from [Link]
-
Lee, J. Y., et al. (2021). Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. Scientific Reports, 11(1), 2933. [Link]
-
Milne, B. F., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 30(11), 2345. [Link]
-
Food Science. (2016). Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro). Retrieved from [Link]
-
Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]
-
MDPI. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Retrieved from [Link]
-
ResearchGate. (2025). Focus on cyclo(His-Pro): History and perspectives as antioxidant peptide. Retrieved from [Link]
-
Prasad, C. (1988). Cyclo(His-Pro): its distribution, origin and function in the human. Neuroscience & Biobehavioral Reviews, 12(1), 19-22. [Link]
-
Ashenhurst, J. (2023, February 9). Isoelectric Points Of Amino Acids (And How To Calculate Them). Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Production and Purification of Cyclosporin A from Fermentation Broth of T. inflatum. Retrieved from [Link]
-
Nagayama, M., et al. (1983). Diketopiperazine-mediated peptide formation in aqueous solution. Origins of Life and Evolution of Biospheres, 13(2), 121-127. [Link]
-
Wang, J., et al. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. Retrieved from [Link]
-
Warwick, T. (n.d.). What Is pH? What Are pKa and pI? 3 Key Units. 1 Savvy Guide. Bitesize Bio. Retrieved from [Link]
-
Moreno, J. C., et al. (2025). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Plant Physiology, kiad174. [Link]
-
MDPI. (n.d.). Genome and Comparative Transcriptome Analysis of Growth and Developmental Changes in the Pileus of the Cyclocybe chaxingu. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclo(his-pro) peptide [novoprolabs.com]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biosynth.com [biosynth.com]
Technical Support Center: Troubleshooting Low Sensitivity in the Mass Spectetric Detection of Histidylproline
Welcome to the technical support center for the mass spectrometric analysis of histidylproline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low sensitivity during the detection of this cyclic dipeptide. As Senior Application Scientists, we provide in-depth, field-proven insights to help you optimize your experimental workflow and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a comprehensive question-and-answer format.
Q1: My histidylproline signal is extremely low or undetectable. What are the most common initial checks I should perform?
A1: When encountering a weak or absent signal for histidylproline, it's crucial to systematically verify the core components of your LC-MS system and sample. Low sensitivity is often a multifaceted issue, but starting with the fundamentals can quickly resolve the problem.
Core Causality: The primary suspects for a sudden loss of signal are often related to the instrument's readiness, the integrity of the sample, or a fundamental mismatch in detection settings. A systematic check ensures that all basic requirements for a successful analysis are met before delving into more complex troubleshooting.
Step-by-Step Initial Troubleshooting Protocol:
-
Instrument Performance Verification:
-
System Suitability Test: Before running your samples, always perform a system suitability test with a known standard compound. This will confirm that the LC-MS system is performing within its expected sensitivity and resolution parameters.
-
Check for Leaks: Gas leaks in the mass spectrometer can lead to a significant loss of sensitivity.[1] Use a leak detector to inspect gas connections, particularly after changing gas cylinders.[1]
-
Detector Check: Ensure the detector is functioning correctly. If you observe no peaks at all, it could indicate an issue with the detector itself or the sample not reaching it.[1]
-
-
Sample Integrity and Preparation:
-
Confirm Sample Concentration: Re-verify the concentration of your histidylproline standard and samples. Dilution errors are a common source of unexpectedly low signals.
-
Assess Sample Stability: Histidylproline, as a diketopiperazine, can be susceptible to degradation depending on the sample matrix and storage conditions.[2][3] Ensure that your samples have been stored properly and have not undergone excessive freeze-thaw cycles.
-
Review Sample Preparation: Improper sample preparation can introduce contaminants or lead to sample loss.[4] Ensure that your extraction and cleanup procedures are validated and consistently followed.[5][6]
-
-
Mass Spectrometer Settings:
-
Correct m/z Value: Double-check that you are monitoring the correct mass-to-charge ratio (m/z) for the protonated molecule of histidylproline ([M+H]⁺).
-
Ionization Mode: Confirm that you are operating in the correct ionization mode. For histidylproline, positive electrospray ionization (ESI) is typically used.
-
Scan Range: Ensure the mass analyzer's scan range includes the m/z of your target analyte.[4]
-
Q2: I'm observing significant signal suppression. How can I identify and mitigate matrix effects in my histidylproline analysis?
A2: Matrix effects are a primary cause of low sensitivity and poor reproducibility in LC-MS analysis, especially with complex biological samples.[7] These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or, less commonly, enhancement.[7][8]
Core Causality: Components in the sample matrix, such as salts, lipids, and proteins, can compete with the analyte for ionization in the ESI source.[7] This competition reduces the number of analyte ions that reach the detector, thereby suppressing the signal.
Identifying Matrix Effects:
-
Post-Column Infusion: Infuse a constant concentration of histidylproline into the LC flow after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interest indicates ion suppression.
-
Quantitative Assessment: Compare the peak area of a standard in a clean solvent to the peak area of the same standard spiked into a prepared sample matrix. A lower peak area in the matrix indicates ion suppression.[8] A recovery value of less than 100% suggests ionization suppression.[8]
Strategies for Mitigation:
| Strategy | Description | Key Considerations |
| Sample Preparation | The most effective way to reduce matrix effects is to remove interfering compounds before analysis.[9] | - Protein Precipitation (PPT): A simple method, but may not remove all interfering substances.[5] - Liquid-Liquid Extraction (LLE): Separates analytes based on their solubility in immiscible liquids.[6] - Solid-Phase Extraction (SPE): A highly effective and selective method for cleaning up complex samples.[5] |
| Chromatographic Separation | Optimize the LC method to separate histidylproline from co-eluting matrix components. | - Gradient Modification: Adjust the gradient slope to improve resolution.[10] - Column Chemistry: Use a column with a different stationary phase to alter selectivity. |
| Internal Standards | Use a stable isotope-labeled (SIL) internal standard for histidylproline. | A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification.[9] This is considered the most reliable method for correcting matrix effects.[8] |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components. | This approach may not be feasible if the analyte concentration is already low.[10] |
Experimental Protocol: Solid-Phase Extraction (SPE) for Histidylproline Cleanup
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent to remove non-specifically bound impurities.[5]
-
Elution: Elute the histidylproline with a suitable solvent mixture (e.g., methanol with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[11]
Q3: My sensitivity is still low despite a clean sample. How can I optimize the ionization of histidylproline?
A3: The efficiency of electrospray ionization (ESI) is highly dependent on the physicochemical properties of the analyte and the composition of the mobile phase. Optimizing these parameters can significantly enhance the signal for poorly ionizing compounds like some cyclic dipeptides.
Core Causality: Histidylproline's ability to accept a proton in the ESI source is influenced by the pH of the mobile phase and the presence of certain additives. Inefficient protonation leads to a weak signal.
Optimization Strategies for ESI:
-
Mobile Phase Additives:
-
Formic Acid: Typically, 0.1% formic acid is added to the mobile phase to promote protonation in positive ESI mode.[12] If sensitivity is low, consider slightly increasing the concentration to 0.2-0.3%.[12]
-
Avoid TFA: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography but is known to cause severe ion suppression in ESI-MS.[13] If your HPLC method uses TFA, switch to a more MS-friendly additive like formic acid.[13]
-
Ammonium Formate/Acetate: Adding a low concentration (e.g., 5-10 mM) of ammonium formate or acetate can sometimes improve ionization efficiency and peak shape.
-
-
Ion Source Parameters:
-
Systematic Optimization: Methodically adjust ion source parameters such as capillary voltage, source temperature, and gas flows to find the optimal settings for histidylproline.[4] These parameters can have a significant impact on ionization efficiency.[7]
-
Alternative Ionization Techniques: If ESI sensitivity remains poor, consider atmospheric pressure chemical ionization (APCI). APCI can be more efficient for less polar compounds and is often less susceptible to matrix effects.[10][12]
-
-
Metal Adduct Formation:
-
Check for Adducts: Histidylproline may form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can split the signal between multiple species and reduce the intensity of the desired protonated molecule.[14]
-
Minimize Metal Contamination: Use high-purity solvents and additives, and ensure glassware is thoroughly cleaned to minimize sources of sodium and potassium.
-
Promote Protonation: A lower pH (e.g., by adding formic acid) can help favor the formation of the protonated molecule over metal adducts.
-
Troubleshooting Workflow for Ionization Optimization
Caption: Workflow for optimizing histidylproline ionization.
Q4: I am setting up a tandem MS (MS/MS) method for histidylproline. How do I select the right precursor and product ions, and what are the expected fragmentation patterns?
A4: A well-optimized MS/MS method is crucial for achieving high sensitivity and selectivity. This requires careful selection of precursor and product ions based on the fragmentation behavior of histidylproline.
Core Causality: Histidylproline is a cyclic dipeptide, also known as a 2,5-diketopiperazine.[15] The fragmentation of these cyclic structures under collision-induced dissociation (CID) is characteristic and predictable. The diketopiperazine ring is the most likely site of initial fragmentation.
Step-by-Step MS/MS Method Development:
-
Precursor Ion Selection:
-
In positive ESI mode, the precursor ion will be the protonated molecule, [M+H]⁺. For histidylproline (C₁₁H₁₄N₄O₂), the monoisotopic mass is 234.1117 u. Therefore, the precursor ion to select in the first quadrupole (Q1) is m/z 234.1.
-
-
Product Ion Generation and Selection:
-
Infusion Analysis: Infuse a standard solution of histidylproline directly into the mass spectrometer and perform a product ion scan on the precursor m/z 234.1. This will reveal the different fragment ions and their relative intensities.
-
Expected Fragmentation: The fragmentation of protonated cyclic dipeptides typically involves the cleavage of the diketopiperazine ring.[16][17] Common losses include the elimination of components of the amino acid side chains or parts of the ring itself.[16][17] For diketopiperazines, a characteristic loss of 45 Da, corresponding to a formamide group (HCONH₂), is often observed.[16]
-
Selectivity and Intensity: Choose the most intense and specific product ions for your multiple reaction monitoring (MRM) transitions. For histidylproline, characteristic fragments will arise from the imidazole ring of histidine and the pyrrolidine ring of proline.
-
Logical Diagram of Histidylproline Fragmentation
Sources
- 1. gentechscientific.com [gentechscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 5. opentrons.com [opentrons.com]
- 6. youtube.com [youtube.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. organomation.com [organomation.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dealing with Metal Adduct Ions in Electrospray: Part 2 | Separation Science [sepscience.com]
- 15. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Histidylproline During Sample Storage and Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dipeptide histidylproline (His-Pro). This guide provides in-depth technical information and practical troubleshooting advice to prevent its degradation during sample storage and preparation. Our goal is to ensure the integrity of your samples and the reliability of your experimental results.
Understanding the Instability of Histidylproline
Histidylproline, a dipeptide composed of L-histidine and L-proline, is susceptible to specific degradation pathways that can compromise its biological activity and analytical quantification.[1] Understanding these mechanisms is the first step toward prevention.
The two primary degradation pathways for histidylproline are:
-
Intramolecular Cyclization: The free N-terminal amine of histidine can attack the amide carbonyl carbon of the peptide bond, leading to the formation of a cyclic dipeptide known as histidyl-proline diketopiperazine (cyclo(His-Pro)).[2][3][4][5] This non-enzymatic process is a common degradation route for dipeptides with proline at the C-terminus and can occur spontaneously in solution.[3][5]
-
Oxidation of the Histidine Residue: The imidazole ring of histidine is susceptible to oxidation, which can be catalyzed by factors such as exposure to atmospheric oxygen, metal ions, and light.[5][6][7][8] This can lead to the formation of various oxidation products, including 2-oxo-histidine, altering the structure and potentially the function of the dipeptide.[5][6][7][8]
This guide will provide detailed strategies to mitigate these and other potential degradation pathways.
Visualizing Degradation Pathways
To better understand the chemical changes histidylproline can undergo, the following diagram illustrates the primary degradation routes.
Caption: Primary degradation pathways of histidylproline.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of histidylproline.
Q1: What is the best way to store lyophilized histidylproline powder for long-term use?
A1: For long-term stability, lyophilized histidylproline should be stored at -20°C or preferably at -80°C in a tightly sealed container.[9] It is crucial to minimize exposure to moisture and light.[2][9] Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the peptide, which can significantly reduce its long-term stability.[2][4] For added protection, especially for larger quantities, consider purging the container with an inert gas like argon or nitrogen before sealing.[2]
Q2: I need to use histidylproline in solution. How should I prepare and store it?
A2: The shelf-life of peptides in solution is limited.[6] If you must store histidylproline in solution, it is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[6][9] Reconstitute the lyophilized powder in a sterile, slightly acidic buffer (pH 5-6), as this can help prolong storage life.[6] Once dissolved, immediately dispense single-use aliquots into low-protein-binding microcentrifuge tubes and store them at -20°C or -80°C.[9][10] Do not use frost-free freezers, as their temperature fluctuations during defrost cycles can degrade the peptide.[10]
Q3: How do I properly thaw my frozen histidylproline aliquots?
A3: Thaw aliquots quickly by warming them in your hand or in a room temperature water bath.[8] Once thawed, use the solution immediately and discard any unused portion to prevent degradation.[8] It is not recommended to refreeze thawed aliquots.[10]
Q4: Can I store my histidylproline solution in the refrigerator at 4°C?
A4: Storing peptide solutions at 4°C is only suitable for very short-term use, generally no longer than a few days.[9] However, for optimal stability and to prevent potential bacterial growth, freezing is the preferred method for any storage period beyond immediate use.[6][9]
Q5: What type of buffer should I use to dissolve histidylproline?
A5: The choice of buffer can impact stability. For general use and to minimize degradation, a sterile, slightly acidic buffer with a pH between 5 and 6 is recommended.[6] Buffers like citrate or acetate can be suitable. Avoid alkaline buffers (pH > 8) as they can accelerate degradation pathways like deamidation and oxidation for many peptides. If an alkaline pH is necessary for your experiment, prepare the solution immediately before use and keep it chilled.
Q6: I am concerned about enzymatic degradation from my biological samples. How can I prevent this?
A6: While the proline residue can make the histidyl-proline bond resistant to some common peptidases, it can be cleaved by specific enzymes like post-proline cleaving enzymes. To prevent enzymatic degradation, it is crucial to handle biological samples on ice and consider adding a broad-spectrum protease inhibitor cocktail to your samples immediately after collection.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with histidylproline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between batches of prepared histidylproline solution. | 1. Degradation due to repeated freeze-thaw cycles. 2. Inaccurate initial weighing of lyophilized powder. 3. Adsorption of the peptide to the storage vial. | 1. Aliquot your stock solution. Prepare single-use aliquots to avoid thawing the entire stock multiple times.[6][9][10]2. Equilibrate before weighing. Allow the lyophilized peptide to reach room temperature in a desiccator before opening to prevent moisture absorption.[2][4] Use a calibrated analytical balance.3. Use appropriate vials. Store peptide solutions in low-protein-binding polypropylene or glass vials.[2] |
| Loss of biological activity over time. | 1. Cyclization to diketopiperazine (cyclo(His-Pro)). 2. Oxidation of the histidine residue. 3. Bacterial contamination. | 1. Store at low temperatures and appropriate pH. Store solutions frozen at -20°C or -80°C and in a slightly acidic buffer (pH 5-6) to slow down the rate of cyclization.[5][6][9]2. Minimize oxygen exposure. Use degassed buffers for reconstitution. For long-term storage of lyophilized powder, consider purging the vial with an inert gas.[2] Protect from light.[9]3. Maintain sterility. Reconstitute the peptide using sterile buffers and sterile techniques. You may filter the solution through a 0.22 µm filter to remove potential microbial contamination.[6] |
| Difficulty dissolving the lyophilized histidylproline. | Hydrophobicity of the peptide or aggregation. | 1. Use an appropriate solvent. Start with sterile, distilled water. If solubility is an issue, try a dilute (0.1%) acetic acid solution.2. Sonication. Brief sonication in a water bath can help dissolve the peptide, but avoid excessive heating.[4] |
| Appearance of unexpected peaks in HPLC or mass spectrometry analysis. | Presence of degradation products. | 1. Identify the degradation products. The primary degradation products to look for are cyclo(His-Pro) and oxidized forms of histidylproline. These can be identified by their mass-to-charge ratio in mass spectrometry.[11]2. Optimize your analytical method. Use a stability-indicating HPLC method that can resolve the parent peptide from its degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase containing trifluoroacetic acid (TFA) is often effective.[12][13]3. Review your storage and handling procedures. The presence of degradation products indicates that your current protocols may need to be improved. Refer to the recommendations in this guide. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized Histidylproline
This protocol outlines the best practices for preparing a stable stock solution of histidylproline.
Materials:
-
Vial of lyophilized histidylproline
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, calibrated micropipettes and tips
-
Desiccator
-
Reconstitution buffer (e.g., sterile 10 mM sodium citrate, pH 6.0)
-
Ice bucket
Procedure:
-
Equilibrate the Lyophilized Peptide: Before opening, place the sealed vial of lyophilized histidylproline in a desiccator at room temperature for at least 20-30 minutes.[2][4] This prevents condensation.
-
Prepare the Reconstitution Buffer: Ensure your chosen buffer is sterile and has been degassed if you are particularly concerned about oxidation.
-
Reconstitute the Peptide:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, add the calculated volume of reconstitution buffer to the vial to achieve the desired stock concentration.
-
Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause aggregation. If necessary, brief sonication can be used.[4]
-
-
Aliquot for Storage:
-
Immediately after reconstitution, dispense the stock solution into single-use aliquots in pre-chilled, sterile, low-protein-binding microcentrifuge tubes.
-
The volume of each aliquot should be appropriate for a single experiment.
-
-
Flash-Freeze and Store:
Visualizing the Workflow
Caption: Recommended workflow for histidylproline sample preparation.
Analytical Considerations for Stability Assessment
To accurately assess the stability of your histidylproline samples, it is essential to use a stability-indicating analytical method.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC (RP-HPLC) method is typically suitable for separating histidylproline from its degradation products.[12][13]
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA) is often effective. The TFA acts as an ion-pairing agent to improve peak shape.
-
Detection: UV detection at a wavelength of around 210-220 nm is generally appropriate for peptides.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for identifying and quantifying degradation products.[14][15]
-
Cyclo(His-Pro): This will have a different mass-to-charge (m/z) ratio than the parent histidylproline due to the loss of a water molecule during cyclization.
-
Oxidized Histidylproline: This will show an increase in mass corresponding to the addition of oxygen atoms (e.g., +16 Da for a single oxidation).
By implementing these storage, handling, and analytical strategies, you can significantly minimize the degradation of your histidylproline samples, leading to more accurate and reproducible research outcomes.
References
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
Caggiano, A. O., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46592–46601. [Link]
-
Cernum Biosciences. (2025, December 2). How to Store Peptides Safely: A Complete Guide. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
- Goolcharran, C., & Borchardt, R. T. (2001). A kinetic study of the degradation of a model hexapeptide, H-Val-Tyr-Pro-Asn-Gly-Ala-OH, in aqueous solution. Journal of pharmaceutical sciences, 90(4), 437–448.
- Larsen, B. R., et al. (1991). Kinetics and mechanism of the facile cyclization of histidyl-prolineamide to cyclo(His-Pro) in aqueous solution and the competitive influence of human plasma. International journal of pharmaceutics, 72(2), 147-155.
- Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, vol. 251. Humana Press.
- Peterkofsky, A., Battaini, F., Koch, Y., Takahara, Y., & Dannies, P. (1982). Histidyl-proline diketopiperazine: its biological role as a regulatory peptide. Molecular and cellular biochemistry, 42(1), 45–63.
- Prasad, C., et al. (1988). Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets.
- Schöneich, C. (2005). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry, 16(7), 1127-1135.
-
Unchained Labs. (n.d.). Peptide Storage & Stability: A Definitive Guide. Retrieved from [Link]
-
Reddit. (2025, February 17). Recommendations for thawing peptides? r/labrats. Retrieved from [Link]
Sources
- 1. peptidesystems.com [peptidesystems.com]
- 2. peptide.com [peptide.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. bachem.com [bachem.com]
- 5. Kinetics and mechanism of the facile cyclization of histidyl-prolineamide to cyclo (His-Pro) in aqueous solution and the competitive influence of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. jpt.com [jpt.com]
- 10. honestpeptide.com [honestpeptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 13. renyi.hu [renyi.hu]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Racemization During the Synthesis of Histidylproline Stereoisomers
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of histidylproline stereoisomers. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to maintain stereochemical integrity throughout your synthetic workflows.
I. Understanding the Challenge: The High Propensity of Histidine to Racemize
Histidine presents a unique and significant challenge in peptide synthesis due to its inherent susceptibility to racemization. The primary culprit is the imidazole side chain. The lone pair of electrons on the π-nitrogen (Nπ) is strategically positioned to act as an intramolecular base, readily abstracting the α-proton of the activated carboxyl group.[1] This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-histidine enantiomers within your peptide sequence.[1]
The formation of a 5(4H)-oxazolone intermediate is another major pathway for racemization.[2] The proton at the chiral center of this oxazolone is highly acidic and easily removed by a base, leading to a loss of stereochemical integrity.[2]
II. Troubleshooting Guides: Addressing Common Issues in Histidylproline Synthesis
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Scenario 1: High levels of the D-His-L-Pro diastereomer are detected by HPLC analysis.
Question: My final product shows a significant peak corresponding to the D-His-L-Pro diastereomer. What are the most likely causes and how can I mitigate this?
Answer: This is a classic sign of histidine racemization during the coupling step. Here’s a systematic approach to troubleshoot and resolve this issue:
1. Re-evaluate Your Coupling Reagents and Additives:
-
The Problem: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to substantial racemization.[1] Uronium/aminium-based reagents like HBTU and HATU, while efficient, can also promote racemization, especially in the presence of excess base.[1][3]
-
The Solution: The use of additives that form active esters less prone to racemization is highly recommended.[4]
-
HOBt (1-Hydroxybenzotriazole): A standard additive that effectively suppresses racemization.[4][5]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Often superior to HOBt in reducing racemization, particularly for challenging couplings.[4][6]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[4][7]
-
| Coupling Reagent Combination | Relative Racemization Potential | Key Considerations |
| DIC/Oxyma | Low [8] | Often the mildest option, minimizing racemization even for sensitive amino acids.[8] |
| DIC/HOBt or HOAt | Low to Moderate [4][6] | A well-established and effective strategy for suppressing racemization.[4] |
| HATU/Base | Moderate to High [1][9] | Highly efficient but can increase racemization, especially with stronger bases. |
| HBTU/Base | Moderate to High [1][9] | Similar to HATU, requires careful control of base and temperature. |
| PyBOP/Base | Moderate to High [1][9] | Effective but carries a risk of racemization. |
2. Optimize Your Base Selection and Stoichiometry:
-
The Problem: The type and amount of base used can significantly influence the rate of racemization.[10] Stronger bases and excess equivalents can accelerate the abstraction of the α-proton.
-
The Solution:
-
Use a Weaker Base: N-methylmorpholine (NMM) (pKa 7.38) or 2,4,6-collidine (TMP) (pKa 7.43) are generally preferred over the more basic N,N-diisopropylethylamine (DIEA) (pKa 10.1).[10] The steric hindrance of collidine can further reduce racemization.[10]
-
Control Stoichiometry: Use the minimum amount of base necessary to neutralize any salts and facilitate the reaction. Avoid large excesses.
-
3. Control the Reaction Temperature:
-
The Problem: Higher temperatures, while often used to drive difficult couplings, significantly increase the rate of racemization.[2][11][12] This is particularly true for microwave-assisted peptide synthesis.[13][14]
-
The Solution:
Scenario 2: Racemization is still observed even after optimizing coupling conditions.
Question: I've optimized my coupling reagents, base, and temperature, but I'm still seeing an unacceptable level of the D-His diastereomer. What else can I do?
Answer: If racemization persists, the next critical step is to implement a robust side-chain protection strategy for histidine.
1. The Importance of Imidazole Side-Chain Protection:
-
The Problem: An unprotected imidazole ring is the primary internal catalyst for histidine racemization.[1][15][16]
-
The Solution: Protecting the imidazole side chain, particularly the π-nitrogen, is the most effective way to preserve the stereochemical integrity of the histidine residue.[1]
Recommended Protecting Groups for Histidine in Fmoc-SPPS:
| Protecting Group | Site of Protection | Effectiveness in Suppressing Racemization | Key Features |
| Trityl (Trt) | τ-nitrogen (Nτ) | Minor suppression[1] | Widely used but offers limited protection against racemization. |
| tert-Butoxycarbonyl (Boc) | π- or τ-nitrogen | Highly effective[1] | Excellent at reducing racemization, even at elevated temperatures.[1] |
| Methoxybenzyl (Momb) | π-nitrogen | Greatly reduces racemization[1] | A very effective choice for minimizing epimerization. |
| Benzyloxymethyl (Bom) | π-nitrogen | Very effective[1][15] | Provides robust protection against racemization. |
III. FAQs: Proactive Strategies for Minimizing Racemization
This section addresses frequently asked questions to help you proactively design your synthesis for minimal racemization.
Q1: What is the ideal solvent for coupling histidylproline?
A1: The choice of solvent can influence racemization rates.[11] While DMF is a common solvent for peptide synthesis, a mixture of DMF and a less polar solvent like dichloromethane (DCM) (1:1) can sometimes reduce racemization.[17]
Q2: How can I accurately quantify the level of racemization?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying diastereomers.[18][19][20][21]
-
Method: Use a chiral stationary phase or derivatize the peptide with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reversed-phase column (e.g., C18).[22]
-
Analysis: The ratio of the peak areas corresponding to the L-D and L-L diastereomers will give you the percentage of racemization.[7]
Q3: Are there any specific considerations for the cleavage and purification steps?
A3: While the coupling step is the primary source of racemization, harsh cleavage conditions can potentially contribute to side reactions.
-
Cleavage: Use a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O) appropriate for your chosen protecting groups.[7] Acid-catalyzed side reactions are a known issue in peptide synthesis, so minimizing cleavage time is advisable.[23]
-
Purification: Reversed-phase HPLC (RP-HPLC) is the most common method for purifying the final peptide and separating it from any diastereomeric impurities.[24]
Q4: Can the proline residue influence the racemization of histidine?
A4: Proline itself is not susceptible to racemization due to its secondary amine structure. However, the coupling of any amino acid to a proline residue can sometimes be sterically hindered, potentially requiring longer reaction times or elevated temperatures, which in turn could increase the risk of racemization of the activated amino acid (in this case, histidine).
IV. Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling of Fmoc-His(Prot)-OH
This protocol outlines a manual solid-phase peptide synthesis (SPPS) coupling cycle designed to minimize racemization.
-
Deprotection: Remove the N-terminal Fmoc group from the resin-bound proline using 20% piperidine in DMF (2 x 10 min).[2]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine.[2]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-His(Prot)-OH (3 eq.), your chosen additive (e.g., OxymaPure®, 3 eq.), and your coupling reagent (e.g., DIC, 3 eq.) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activation mixture to the washed resin.
-
If necessary, add a minimal amount of a weak base like NMM or 2,4,6-collidine (1-2 eq.).
-
Allow the coupling reaction to proceed at room temperature or 0°C for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride.
Protocol 2: Chiral HPLC Analysis of Histidylproline Diastereomers
This protocol provides a general workflow for analyzing the stereochemical purity of your crude product.
-
Sample Preparation:
-
Cleave a small sample of the peptide from the resin using a standard TFA cocktail.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the dried crude peptide in a suitable solvent (e.g., water/acetonitrile).
-
-
HPLC Analysis:
-
System: An HPLC system with a UV detector.
-
Column: A chiral HPLC column (e.g., polysaccharide-based) or a standard C18 reversed-phase column if using a chiral derivatizing agent.[20][21]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA.
-
Detection: Monitor the elution at 210-220 nm.[24]
-
Quantification: Integrate the peak areas of the L-L and L-D diastereomers to determine the percentage of racemization.
-
By implementing these evidence-based strategies and understanding the underlying chemical principles, you can significantly minimize racemization during the synthesis of histidylproline stereoisomers, leading to higher purity products and more reliable experimental outcomes.
V. References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(5), 2479-2547.
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
ResearchGate. (n.d.). Peptide Diastereomers, Separation of | Request PDF. Retrieved from [Link]
-
ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Pätzold, R., Theis, C., & Brückner, H. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557.
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
-
ResearchGate. (2010). Racemization in stepwise solid-phase peptide synthesis at elevated temperature | Request PDF. Retrieved from [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148.
-
Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 879(28), 2999-3006.
-
ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541.
-
Semantic Scholar. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Retrieved from [Link]
-
National Institutes of Health. (2014). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. Retrieved from [Link]
-
Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides. Retrieved from
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
ResearchGate. (2011). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
-
Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved from [Link]
-
Google Patents. (2022). CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline. Retrieved from
-
MDPI. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 15. peptide.com [peptide.com]
- 16. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 17. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 22. juniperpublishers.com [juniperpublishers.com]
- 23. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 24. bachem.com [bachem.com]
Technical Support Center: Addressing Poor Solubility of Histidyl-Proline Analogs in Biological Buffers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with histidyl-proline (His-Pro) analogs. Poor solubility in biologically relevant buffers is a common yet significant hurdle in the development of peptide-based therapeutics and research tools. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome these challenges and ensure the reliability and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the solubility of histidyl-proline analogs.
Q1: My lyophilized histidyl-proline analog won't dissolve in my standard phosphate-buffered saline (PBS). What is the likely cause?
A1: This is a frequent challenge. The solubility of His-Pro analogs is highly dependent on their net charge at a given pH. PBS typically has a pH of 7.4. At this pH, the imidazole side chain of histidine (pKa ~6.0) is largely neutral, and the proline residue is also uncharged. If your analog has a free C-terminal carboxyl group and a free N-terminal amino group, it will exist as a zwitterion with a net charge close to zero, which often leads to minimal aqueous solubility.[1][2] Peptides are generally least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[1]
Q2: Should I use water or a buffer as my initial solvent for solubility testing?
A2: It is always recommended to start with sterile, purified water for initial solubility tests.[3][4][5] This is because buffers contain salts that can sometimes decrease the solubility of peptides, a phenomenon known as "salting out". If your peptide dissolves in water, you can then dilute it into your final buffer. If it doesn't dissolve in water, you can proceed to test other solvent systems without the complication of having non-volatile salts in your sample, which would be difficult to remove if you need to re-lyophilize the peptide.[6][7]
Q3: I've heard that using a small amount of an organic solvent like DMSO can help. Is this advisable for cell-based assays?
A3: Yes, using a minimal amount of an organic co-solvent like dimethyl sulfoxide (DMSO) is a very common and effective strategy for dissolving hydrophobic or neutral peptides.[3][5][8][9] The standard procedure is to first dissolve the peptide in 100% DMSO to create a concentrated stock solution. Then, this stock solution is slowly added dropwise to your aqueous biological buffer while vortexing to achieve the final desired concentration.[6][10][11] For most cell-based assays, it is crucial to keep the final concentration of DMSO below 1%, and ideally below 0.5%, as higher concentrations can be cytotoxic.[3][5] Caution: Do not use DMSO with peptides containing cysteine (Cys) or methionine (Met) residues, as it can oxidize their side chains. In such cases, dimethylformamide (DMF) is a suitable alternative.[3][11]
Q4: My His-Pro analog is prone to forming a gel-like substance in solution. What is happening and how can I prevent it?
A4: Gel formation is indicative of peptide aggregation, where peptide molecules self-associate through intermolecular hydrogen bonds to form a network.[2][6] Peptides with a high proportion of polar and charged residues can sometimes form these networks in concentrated aqueous solutions.[12] To mitigate this, you can try sonication to break up the aggregates,[3][9] or as a last resort, use chaotropic agents like 6 M guanidine hydrochloride (GuHCl) or 8 M urea.[5][9] However, be aware that these denaturing agents are often incompatible with biological experiments and may require removal through dialysis or buffer exchange before use.[13]
Q5: How should I properly store my histidyl-proline analog, both as a lyophilized powder and in solution?
A5: Proper storage is critical to maintain the integrity of your peptide.
-
Lyophilized Peptides: Store in a tightly sealed container at -20°C or -80°C in a desiccated environment.[1][14][15][16] Before opening, always allow the vial to warm to room temperature to prevent condensation of moisture, which can degrade the peptide.[6][16]
-
Peptide Solutions: The stability of peptides in solution is limited.[6] It is best to prepare single-use aliquots and store them at -20°C or, for greater stability, at -80°C.[6][15] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[1][6][14] Peptides containing residues like Cys, Met, Trp, Asn, and Gln are particularly unstable in solution.[6]
II. Troubleshooting Guides
This section provides a systematic approach to resolving solubility issues with your histidyl-proline analogs.
Guide 1: Systematic Approach to Solubilization
When encountering a poorly soluble His-Pro analog, a stepwise approach is the most efficient way to find a suitable solvent system. The following workflow will guide you through this process.
Caption: A workflow for systematically troubleshooting peptide solubility issues.
Guide 2: Troubleshooting Precipitation During Dilution
A common frustration is observing your peptide dissolve in an initial solvent, only to precipitate when diluted into your final aqueous buffer.
| Symptom | Probable Cause | Recommended Solution |
| Precipitation upon adding aqueous buffer to a DMSO/DMF stock. | The peptide's solubility limit in the final aqueous/organic mixture has been exceeded. | 1. Decrease Final Concentration: Your target concentration may be too high for the final buffer composition. Try a lower final concentration. 2. Slow Down Dilution: Add the organic stock solution very slowly (dropwise) into the vigorously vortexing aqueous buffer. This prevents localized high concentrations of the peptide that can initiate precipitation.[2][6] 3. Increase Co-solvent Percentage: If your assay allows, slightly increase the final percentage of the organic co-solvent. Always check the tolerance of your experimental system first.[3] |
| Peptide is soluble in acidic/basic water but precipitates in neutral buffer (e.g., PBS). | The peptide is crashing out of solution as the pH approaches its isoelectric point (pI). | 1. Change Final Buffer pH: If possible, use a final buffer with a pH that is at least 1-2 units away from the peptide's calculated pI. 2. Use a Solubility-Enhancing Excipient: Incorporate an excipient like L-arginine into your final buffer. Arginine can help keep peptides soluble even at neutral pH.[3][14] |
| Solution becomes cloudy over time at room temperature or 4°C. | The peptide is slowly aggregating and precipitating out of solution. This indicates poor long-term stability in that specific buffer. | 1. Prepare Fresh Solutions: For unstable peptides, it is best to prepare the solution immediately before use.[12] 2. Store as Frozen Aliquots: Prepare single-use aliquots of your stock solution and store them at -80°C. Thaw only what is needed for an experiment.[15][16] 3. Assess Stability: Perform a stability study by incubating the peptide in your buffer and analyzing its concentration over time using HPLC.[13][17][18] |
III. Detailed Experimental Protocols
Here are step-by-step protocols for key solubility enhancement techniques. As a Senior Application Scientist, I must emphasize that you should always perform a small-scale solubility test on an aliquot of your valuable peptide before committing the entire batch to a single solvent system.[3][4][5]
Protocol 1: Systematic Solubility Testing
Objective: To empirically determine the optimal solvent for a His-Pro analog.
Materials:
-
Lyophilized histidyl-proline analog
-
Sterile, purified water
-
10% (v/v) Acetic Acid
-
0.1 M Ammonium Bicarbonate (NH₄HCO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge
Procedure:
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide briefly to ensure all the powder is at the bottom.[9] Allow the vial to equilibrate to room temperature.
-
Initial Test in Water: Weigh out a small amount (e.g., 1 mg) of the peptide. Add a small volume of sterile water (e.g., 100 µL) to make a 10 mg/mL suspension. Vortex thoroughly for 1-2 minutes.
-
Visual Inspection: Observe the solution. If it is clear, the peptide is soluble in water. If it is cloudy or contains visible particles, proceed to the next step.
-
Sonication: Place the vial in a bath sonicator and sonicate for 5-10 minutes.[3][9] Chilling the tube on ice between short bursts of sonication can help prevent heating.[9] Re-examine the solution.
-
pH Adjustment (if still insoluble):
-
Organic Co-Solvent (if still insoluble or peptide is neutral/hydrophobic):
-
Use a fresh, dry aliquot of the lyophilized peptide.
-
Add a minimal volume of 100% DMSO (e.g., 20-50 µL) and vortex until the peptide is completely dissolved.[11]
-
Slowly add this DMSO stock solution dropwise to your desired aqueous buffer while continuously vortexing to reach the final concentration.[6][10]
-
-
Final Clarification: Once dissolved by any method, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any residual micro-particulates before use.[3]
Protocol 2: Solubility Enhancement with L-Arginine
Objective: To use L-arginine as a formulation excipient to improve the solubility and stability of a His-Pro analog in a neutral biological buffer.
Mechanism: L-arginine is a unique amino acid that can suppress protein and peptide aggregation. Its guanidinium group can engage in cation-π interactions with aromatic residues, and it can generally weaken protein-protein interactions, thereby enhancing solubility and stability.[1][3][14]
Materials:
-
His-Pro analog stock solution (e.g., in water or dilute acid)
-
L-arginine powder
-
Target biological buffer (e.g., PBS, pH 7.4)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Arginine-Supplemented Buffer: Prepare your target biological buffer (e.g., PBS). Add L-arginine to a final concentration typically ranging from 50 mM to 200 mM. Adjust the pH back to the desired value (e.g., 7.4) if necessary.
-
Sterilize: Filter the arginine-supplemented buffer through a 0.22 µm sterile filter.
-
Solubilization Test:
-
Method A (Direct Dissolution): Attempt to dissolve the lyophilized His-Pro analog directly in the arginine-supplemented buffer.
-
Method B (Dilution): If you have a concentrated stock of your peptide (e.g., in dilute acid), slowly dilute it into the arginine-supplemented buffer.
-
-
Compare and Observe: Compare the solubility in the arginine-supplemented buffer to the buffer without arginine. Observe for any signs of precipitation over time (e.g., after 1, 4, and 24 hours at room temperature or 4°C) to assess stability.
Protocol 3: Using Cyclodextrins for Solubility Enhancement
Objective: To use cyclodextrins to form inclusion complexes with a hydrophobic His-Pro analog, thereby increasing its aqueous solubility.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules or hydrophobic moieties of molecules, like the side chains of certain amino acids, effectively shielding them from the aqueous environment and increasing the overall solubility of the complex.[19][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[]
Materials:
-
Lyophilized histidyl-proline analog
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water
-
Shaker or magnetic stirrer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in sterile water. Concentrations can range from 1% to 40% (w/v), depending on the required level of solubilization.
-
Complexation: Add the lyophilized His-Pro analog directly to the HP-β-CD solution to achieve the desired final peptide concentration.
-
Equilibration: Tightly seal the vial and place it on a shaker or use a magnetic stir bar to agitate the mixture. Allow the complexation to proceed for several hours (e.g., 12-24 hours) at room temperature.
-
Clarification: After equilibration, centrifuge the solution at high speed to pellet any undissolved peptide.
-
Quantification: Carefully collect the supernatant and determine the concentration of the solubilized peptide using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, to assess the degree of solubility enhancement.
IV. Data and Visualization
Table 1: Summary of Solubilization Strategies for His-Pro Analogs
| Strategy | Mechanism of Action | Best For | Potential Issues |
| pH Adjustment | Increases the net charge of the peptide, moving its pH away from the isoelectric point (pI) to enhance electrostatic repulsion and hydration.[1] | Peptides with ionizable groups (acidic or basic residues). | May not be compatible with the required pH of the biological assay; risk of precipitation in neutral buffers. |
| Organic Co-solvents (e.g., DMSO, DMF) | Disrupts hydrophobic interactions between peptide molecules, allowing solvent molecules to solvate the peptide.[3][21] | Neutral or hydrophobic peptides with low charge. | Potential for cytotoxicity in cell-based assays; can oxidize Cys/Met residues (DMSO); may alter peptide conformation.[3][5] |
| Solubility-Enhancing Excipients (e.g., L-Arginine) | Suppresses peptide self-association and aggregation through weak interactions with the peptide surface.[3][14] | Peptides that aggregate or have poor solubility at neutral pH. | May interfere with specific protein-peptide binding studies; requires optimization of concentration. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates hydrophobic side chains within its nonpolar cavity, increasing the overall aqueous solubility of the guest-host complex.[19][] | Peptides with significant hydrophobic character. | Can be a relatively large molecule, which might sterically hinder the peptide's biological activity; requires empirical testing for effectiveness. |
| Chaotropic Agents (e.g., GuHCl, Urea) | Disrupts the hydrogen-bonding network of water, denaturing the peptide and breaking up aggregates.[5][9] | Highly aggregated or "gelled" peptides. | Incompatible with most biological systems as they denature proteins; often must be removed before the experiment.[13] |
Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic peptide by a cyclodextrin molecule.
V. References
-
Peptide Solubilization. (n.d.). JPT. Retrieved from [Link]
-
Kheddo, P., Tracka, M., & Armer, J. (2014). The effect of arginine glutamate on the stability of monoclonal antibodies in solution. International Journal of Pharmaceutics, 473(1-2), 126–133.
-
Best Practices for Storing Peptides: Maximizing Stability and Potency. (n.d.). Peptides.org. Retrieved from [Link]
-
Peptide Solubility | Peptide Synthesis. (n.d.). Bio Basic. Retrieved from [Link]
-
How to dissolve peptide in DMSO and still be safe to the cell culture. (2023, September 28). LifeTein. Retrieved from [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved from [Link]
-
How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved from [Link]
-
5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020, February 6). Waters Corporation. Retrieved from [Link]
-
Peptide synthesis troubleshooting. (2023, June 28). Reddit. Retrieved from [Link]
-
Addona, T. A., Abbatiello, S. E., Schilling, B., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Journal of proteome research, 16(1), 25-34.
-
Klüver, E., Zügner, A., & Beyermann, M. (2017). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS omega, 2(7), 3462–3469.
-
Pitha, J. (1990). Cyclodextrin-peptide complexes. Google Patents.
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2017). ACS Pharmacology & Translational Science.
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2021). Industrial & Engineering Chemistry Research.
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review - GPSR.
-
Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. (2020). Molecules.
-
How can i avoid the peptide precipitation in the media? (2022, February 23). ResearchGate. Retrieved from [Link]
-
Guideline on the Development and Manufacture of Synthetic Peptides. (2023, October 12). European Medicines Agency (EMA).
-
Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. (2025, October 11). LinkedIn.
-
Cyclodextrin Masterclass V How to make a cyclodextrin complex. (2025, May 8). YouTube.
-
Emerging Methods and Design Principles for Cell-Penetrant Peptides. (2020). Current opinion in chemical biology, 58, 86–95.
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2021). Industrial & Engineering Chemistry Research.
-
Effects of Co-Solvents on Peptide Hydration Water Structure and Dynamics. (2015). eScholarship.org.
-
Recommendations for the Generation, Quantification, Storage, and Handling of Peptides Used for Mass Spectrometry-Based Assays. (2016). ResearchGate.
-
The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. (n.d.). Dripdok Help Center - Intercom. Retrieved from [Link]
Sources
- 1. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. jpt.com [jpt.com]
- 4. biobasic.com [biobasic.com]
- 5. biocat.com [biocat.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jpt.com [jpt.com]
- 15. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 16. peptide.partners [peptide.partners]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biosynth.com [biosynth.com]
Technical Support Center: Enhancing Antibody Specificity in Histidylproline Immunoassays
Welcome to the technical support center for histidylproline immunoassays. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to improve the specificity of your antibodies. As Senior Application Scientists, we understand the nuances of immunoassay development and the critical importance of antibody specificity for generating reliable and reproducible data.
Understanding the Challenge: The Nuances of Histidylproline (CHP) Immunoassays
Cyclo(His-Pro) (CHP) is a cyclic dipeptide with diverse biological activities, making its accurate quantification in various matrices a key objective for many research endeavors. However, its small size and structural simplicity pose significant challenges for generating highly specific antibodies. The primary hurdles include:
-
Low Immunogenicity: Small molecules like CHP are not inherently immunogenic and require conjugation to a larger carrier protein to elicit a robust immune response.
-
Hapten Design is Critical: The specificity of the resulting antibodies is heavily influenced by the design of the hapten (the CHP analog used for immunization) and the site of its conjugation to the carrier protein.
-
Potential for Cross-Reactivity: Antibodies raised against CHP may cross-react with structurally similar molecules, such as other cyclic dipeptides or linear peptides containing histidine and proline, leading to inaccurate measurements.
This guide will walk you through a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges and enhance the specificity of your histidylproline immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in developing a specific antibody for a small molecule like histidylproline?
The design of the hapten and the conjugation strategy are paramount. The hapten should mimic the three-dimensional structure of histidylproline as closely as possible, while exposing unique epitopes that will elicit a specific antibody response. The linker used to attach the hapten to the carrier protein should be carefully chosen to minimize its own immunogenicity and to present the hapten in a favorable orientation.
A common strategy involves synthesizing a derivative of CHP with a functional group that allows for covalent attachment to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The position of this linker is crucial; it should be placed on a part of the molecule that is less critical for antibody recognition, thereby directing the immune response towards the more unique features of the CHP structure.
Q2: How can I effectively screen for and select antibody clones with the highest specificity for histidylproline?
A multi-tiered screening strategy is essential for identifying the most specific antibody clones. This typically involves:
-
Primary Screening: An initial screen, often using an enzyme-linked immunosorbent assay (ELISA), to identify clones that bind to the CHP-carrier conjugate.
-
Competitive ELISA: This is a critical step to assess specificity. In this assay, free CHP is used to compete with the coated CHP-conjugate for binding to the antibody. Clones that show a significant decrease in signal in the presence of free CHP are more likely to be specific.
-
Cross-Reactivity Profiling: Test the candidate clones against a panel of structurally related molecules, including other cyclic dipeptides, linear His-Pro, and individual amino acids. The ideal antibody will exhibit high affinity for CHP and minimal to no binding to these other molecules.
Here is a workflow for a robust antibody screening process:
Caption: Workflow for selecting highly specific anti-CHP antibodies.
Q3: What are some common causes of high background noise in my histidylproline immunoassay, and how can I reduce it?
High background noise can obscure the specific signal and reduce the sensitivity of your assay. Common causes and their solutions are outlined below:
| Potential Cause | Explanation | Troubleshooting Strategy |
| Non-Specific Binding of Antibody | The primary or secondary antibody may be binding to the plate or other components of the assay. | Optimize blocking buffer (e.g., try different blocking agents like BSA, non-fat dry milk, or commercial blockers). Increase the number and duration of wash steps. |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be cross-reacting with other proteins in the sample or on the plate. | Use a pre-adsorbed secondary antibody that has been purified to remove cross-reacting antibodies. |
| Insufficient Blocking | The blocking buffer may not be effectively saturating all non-specific binding sites on the plate. | Increase the concentration of the blocking agent or the incubation time. Ensure the entire surface of the well is covered. |
| Poor Quality Reagents | Contaminated or expired reagents can contribute to high background. | Use fresh, high-quality reagents. Filter buffers to remove any particulate matter. |
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: My antibody shows significant cross-reactivity with other cyclic dipeptides.
This is a common challenge due to the structural similarities among cyclic dipeptides. Here’s a systematic approach to address this issue:
Step-by-Step Protocol: Affinity Purification to Deplete Cross-Reactive Antibodies
-
Prepare an Affinity Column:
-
Synthesize a conjugate of the primary cross-reacting molecule (e.g., another cyclic dipeptide) with a solid support, such as agarose beads.
-
Ensure the conjugation chemistry does not alter the structure of the cross-reacting molecule in a way that would prevent antibody binding.
-
-
Antibody Depletion:
-
Pass your polyclonal antibody or hybridoma supernatant through the affinity column.
-
The cross-reactive antibodies will bind to the immobilized molecule, while the antibodies specific for histidylproline will flow through.
-
-
Elution of Specific Antibodies (if necessary for characterization):
-
The flow-through contains the enriched population of specific antibodies.
-
To characterize the depleted antibodies, you can elute them from the column using a low pH buffer (e.g., glycine-HCl, pH 2.5) and immediately neutralize the eluate.
-
-
Validation:
-
Re-screen the depleted antibody fraction using a competitive ELISA and the cross-reactivity panel to confirm that the cross-reactivity has been significantly reduced.
-
Caption: Depletion of cross-reactive antibodies via affinity chromatography.
Scenario 2: The sensitivity of my immunoassay is low, even with a seemingly specific antibody.
Low sensitivity can be due to several factors related to the antibody's affinity and the overall assay design.
Troubleshooting Steps:
-
Optimize Antibody Concentration:
-
Perform a checkerboard titration of both the coating antigen and the primary antibody to find the optimal concentrations that provide the best signal-to-noise ratio.
-
-
Enhance Signal Amplification:
-
Consider using a more sensitive detection system, such as a biotin-streptavidin-HRP system or a chemiluminescent substrate.
-
-
Improve Antibody Affinity:
-
If you are in the antibody development phase, consider affinity maturation techniques to select for clones with higher binding affinity. This can be achieved through extended immunization protocols or by using techniques like phage display.
-
-
Modify Assay Conditions:
-
Incubation Time and Temperature: Optimize the incubation times and temperatures for each step of the immunoassay. Longer incubation times at lower temperatures (e.g., 4°C overnight) can sometimes improve binding.
-
Buffer Composition: The pH, ionic strength, and presence of detergents in your assay buffers can all affect antibody-antigen interactions. Systematically evaluate different buffer formulations.
-
References
-
Hapten Design and Immunoassay Development for Small Molecules. Journal of Immunological Methods. [Link]
-
Strategies for the Generation of Monoclonal Antibodies Against Small Molecules. Methods in Molecular Biology. [Link]
-
Immunoassay and Other Bioanalytical Techniques. CRC Press. [Link]
-
The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier. [Link]
Validation & Comparative
A Comparative Guide to the Biological Potency of Histidyl-Proline Diketopiperazine versus Thyrotropin-Releasing Hormone (TRH)
Prepared by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the biological potencies of Thyrotropin-Releasing Hormone (TRH) and its cyclic metabolite, Histidyl-Proline Diketopiperazine [cyclo(His-Pro) or His-Pro]. For researchers, scientists, and drug development professionals, understanding the distinct activities of these two related molecules is critical for accurate experimental design and interpretation. While structurally related, their biological effects are not interchangeable; they operate through fundamentally different mechanisms, leading to divergent physiological outcomes.
Introduction: A Parent Hormone and its Active Metabolite
Thyrotropin-Releasing Hormone (TRH), a tripeptide (pGlu-His-Pro-NH₂), is a well-characterized hypothalamic hormone that serves as the primary regulator of the hypothalamic-pituitary-thyroid (HPT) axis.[1] Its primary function is to stimulate the synthesis and release of thyroid-stimulating hormone (TSH) from the anterior pituitary.[2][3][4]
Histidyl-proline diketopiperazine, or cyclo(His-Pro), is an endogenous cyclic dipeptide. It is a principal metabolite of TRH, formed via enzymatic cleavage and subsequent cyclization.[5][6][7] However, it is crucial to recognize that not all cyclo(His-Pro) in the body is derived from TRH, suggesting it has its own physiological significance beyond being a simple breakdown product.[6] This guide will dissect the profound differences in their biological potency, stemming from their distinct interactions with cellular machinery.
Molecular Interactions: The Receptor Divide
The core difference dictating the biological potency of TRH and cyclo(His-Pro) lies in their interaction with cellular receptors.
-
Thyrotropin-Releasing Hormone (TRH): TRH exerts its effects by binding with high affinity to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor type 1 (TRH-R1) in humans.[1][8][9] This ligand-receptor interaction is the initiating step for its potent endocrine and central nervous system (CNS) activities. The binding affinity of TRH to its receptor is typically in the low nanomolar range.[10][11]
-
Histidyl-Proline Diketopiperazine [cyclo(His-Pro)]: In stark contrast, cyclo(His-Pro) does not bind to TRH receptors.[5][10][12] This is a critical point of divergence. Instead, evidence points to the existence of specific, high-affinity binding sites for cyclo(His-Pro) in various tissues, including the liver and adrenal cortex, that are distinct from TRH receptors.[5][13] For instance, high-affinity binding (Kd of 59 nM) has been demonstrated in rat liver plasma membranes.[13] This indicates that cyclo(His-Pro) is not a weak agonist or antagonist at the TRH receptor but rather an independent bioactive molecule with its own targets.
Figure 1: Receptor binding specificity of TRH vs. Cyclo(His-Pro).
Comparative Potency: Endocrine vs. Neuromodulatory Effects
The differences in receptor interaction translate directly to distinct and often opposing biological effects.
Endocrine System Potency
In the endocrine system, TRH is a potent and direct agonist, while cyclo(His-Pro) is largely inactive in the same pathways and can even have opposing effects.
-
TSH Release: TRH potently stimulates the release of TSH from the anterior pituitary, its defining hormonal action.[2][4] Cyclo(His-Pro) is inactive in this regard.[14]
-
Prolactin Release: TRH is also a well-known secretagogue for prolactin.[2][15] Conversely, cyclo(His-Pro) has been shown to suppress prolactin secretion.[5] This inhibitory effect is not mediated by the TRH receptor but is thought to involve the modulation of hypothalamic dopamine, a primary inhibitor of prolactin.[16]
Central Nervous System (CNS) Potency
Both molecules are active within the CNS, but their potency and effects vary significantly.
-
Anorectic Effects: Both TRH and cyclo(His-Pro) can inhibit food intake. However, studies show that cyclo(His-Pro) generally requires higher doses to achieve an anorectic effect comparable to that of TRH.[17]
-
Neuromodulation: TRH has broad neuromodulatory effects, influencing arousal, thermoregulation, and feeding behavior.[1][4] Cyclo(His-Pro) also demonstrates a range of CNS activities, including effects on thermoregulation and stereotypic behavior.[5] Some studies in animal models suggest it may enhance anxiety and suppress avoidance learning.[18]
-
Neuroprotection: A significant area of research for cyclo(His-Pro) is its potential neuroprotective role. It has demonstrated protective effects against neuronal death and Aβ-induced toxicity in cellular models of Alzheimer's disease, suggesting a potency in pathways related to neuronal survival that is distinct from TRH.[19]
Quantitative Data Summary
The following table summarizes the key differences in the biological potency and mechanisms of TRH and cyclo(His-Pro).
| Parameter | Thyrotropin-Releasing Hormone (TRH) | Histidyl-Proline Diketopiperazine [cyclo(His-Pro)] |
| Primary Target | High-affinity TRH receptors (TRH-R1)[8][9] | Specific cyclo(His-Pro) binding sites[5][13] |
| TRH Receptor Binding | Potent Agonist (Kd in low nM range)[10] | Inactive (No significant binding)[10][12] |
| TSH Release | Potent Stimulation [4] | Inactive [14] |
| Prolactin Release | Stimulation [2][15] | Inhibition (via dopamine modulation)[5][16] |
| Anorectic Effect | Potent inhibitor of food intake. | Inhibits food intake, but generally requires higher doses than TRH.[17] |
| Neuroprotection | Investigated for neuroprotective roles.[15] | Shows promise in protecting against Aβ-toxicity and neuronal death.[19] |
Experimental Protocols for Potency Assessment
To empirically validate the distinct potencies of these two peptides, specific, self-validating experimental systems are required.
Protocol 1: Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound (the "competitor," e.g., unlabeled TRH or cyclo(His-Pro)) to displace a radiolabeled ligand (e.g., [³H]TRH) from its receptor. It is the definitive method for demonstrating the lack of affinity of cyclo(His-Pro) for the TRH receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a source rich in TRH receptors (e.g., rat pituitary tissue or a cell line like GH3 stably expressing TRH-R1).
-
Incubation: In a series of tubes, combine the prepared membranes with a fixed concentration of radiolabeled [³H]TRH.
-
Competition: Add increasing concentrations of either unlabeled TRH (positive control) or cyclo(His-Pro) (test compound) to the tubes.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [³H]TRH against the log concentration of the competitor. The concentration of the competitor that displaces 50% of the radioligand is the IC₅₀ value. A high IC₅₀ for cyclo(His-Pro) would confirm low to no affinity for the TRH receptor.
Figure 2: Workflow for a competitive radioligand binding assay.
Protocol 2: Cell-Based Functional Assay (TSH Release)
This assay measures a direct physiological response to receptor activation, providing a quantitative measure of functional potency.
Methodology:
-
Cell Culture: Culture rat pituitary tumor cells (e.g., GH3 cells), which endogenously express TRH receptors and secrete hormones.
-
Plating: Plate the cells in multi-well plates and allow them to adhere.
-
Starvation: Replace the growth medium with a serum-free medium for a period to reduce basal hormone secretion.
-
Treatment: Treat the cells with a range of concentrations of TRH (positive control) or cyclo(His-Pro) (test compound) for a defined period (e.g., 1-2 hours).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Quantification: Measure the concentration of TSH in the supernatant using a specific and sensitive method like an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the TSH concentration against the log concentration of the peptide. Calculate the EC₅₀ value for TRH (the concentration that produces 50% of the maximal response). The expected result is a potent, dose-dependent response for TRH and a flat, inactive response for cyclo(His-Pro).
Signaling Pathway Divergence
The difference in receptor binding initiates entirely separate intracellular signaling cascades. TRH follows a classic GPCR pathway, while the pathway for cyclo(His-Pro) remains an active area of investigation.
Figure 3: Canonical signaling pathway activated by TRH.
Conclusion and Field-Proven Insights
The evidence overwhelmingly demonstrates that TRH and its metabolite, cyclo(His-Pro), possess distinct and non-overlapping biological potencies.
-
TRH is a potent, high-affinity ligand for the TRH receptor, acting as a primary regulator of the HPT axis through a well-defined Gq/11-PLC signaling pathway.[2][8][20][21] Its potency is best measured by its ability to stimulate TSH and prolactin release.
-
Cyclo(His-Pro) is not a TRH receptor ligand. It is a separate bioactive molecule with its own unique targets and biological effects, which can be contrary to those of TRH (e.g., inhibition of prolactin release).[5][16] Its potency must be evaluated within the context of its specific activities, such as dopamine reuptake inhibition, neuroprotection, or interaction with its own putative receptors.[16][19]
For drug development professionals and researchers, it is a critical error to consider cyclo(His-Pro) as a less potent version of TRH. They are functionally different entities. Future research should focus on the de-orphanization of cyclo(His-Pro) receptors and the full characterization of their downstream signaling pathways to unlock their therapeutic potential, particularly in the realm of neuromodulation and neuroprotection.
References
-
Prasad, C. (n.d.). Histidyl-proline diketopiperazine: its biological role as a regulatory peptide. PubMed. Retrieved from [Link]
-
Kubiova, L., et al. (n.d.). Biochemical and physiological insights into TRH receptor-mediated signaling. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Your Hormones. (n.d.). Thyrotropin-releasing hormone. Retrieved from [Link]
-
Morley, J. E., et al. (1987). The effects of the TRH metabolite cyclo(His-Pro) and its analogs on feeding. PubMed. Retrieved from [Link]
-
Grokipedia. (n.d.). Thyrotropin-releasing hormone. Retrieved from [Link]
-
Boutin, A., et al. (2014). Persistent signaling by thyrotropin-releasing hormone receptors correlates with G-protein and receptor levels. The FASEB Journal. Retrieved from [Link]
-
Kubiova, L., et al. (2022). Biochemical and physiological insights into TRH receptor-mediated signaling. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Al-Hassany, L. (2024, March 9). Thyrotropin Releasing Hormone (TRH) ; Definition, Application in Thyroid Hormone Synthesis. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Thyrotropin-releasing hormone. Retrieved from [Link]
-
Thyroid UK. (2021, May 24). Thyrotropin-releasing Hormone. Retrieved from [Link]
-
Griffiths, E. C., et al. (1980). Modification of the proline residue of TRH enhances biological activity and inhibits degradation. PubMed. Retrieved from [Link]
-
Hsieh, K., & Martin, T. F. (1992). Evidence that signalling pathways by which thyrotropin-releasing hormone and gonadotropin-releasing hormone act are both common and distinct. Molecular Endocrinology. Retrieved from [Link]
-
Mori, M., et al. (1986). Cyclo (His-Pro), a Metabolite of Thyrotropin-Releasing Hormone: Specific Binding to Rat Liver Membranes. PubMed. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Thyrotropin-releasing hormone receptors. Retrieved from [Link]
-
Prasad, C., et al. (1987). Is all cyclo(His-Pro) derived from thyrotropin-releasing hormone?. PubMed. Retrieved from [Link]
-
Kandemir, F. M., et al. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. Biomolecules. Retrieved from [Link]
-
Ino, M., et al. (2007). Effects of cyclic dipeptide, cyclo (His-Pro) on emotion and learning. J-Stage. Retrieved from [Link]
-
Hilmers, J. H., et al. (2023). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Plant Physiology. Retrieved from [Link]
-
Prasad, C., et al. (1985). Intraventricular Administration of cyclo(His-Pro), a Metabolite of Thyrotropin-Releasing Hormone (TRH), Decreases Water Intake in the Rat. PubMed. Retrieved from [Link]
-
Mitsuma, T., et al. (1993). Intraventricular administration of histidyl-proline-diketopiperazine [Cyclo(His-Pro)] suppresses prolactin secretion and synthesis: a possible role of Cyclo(His-Pro) as dopamine uptake blocker in rat hypothalamus. Endocrinology. Retrieved from [Link]
-
Sharif, N. A. (1989). Analogs of thyrotropin-releasing hormone (TRH): receptor affinities in brains, spinal cords, and pituitaries of different species. PubMed. Retrieved from [Link]
-
Burt, D. R., & Taylor, R. L. (1982). Properties of TRH Binding to Apparent TRH Receptors in the Sheep Central Nervous System. PubMed. Retrieved from [Link]
-
Zhuang, Y., et al. (2022). Structural insights into ligand binding and activation of the human thyrotropin-releasing hormone receptor. Cell Research. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. yourhormones.info [yourhormones.info]
- 3. m.youtube.com [m.youtube.com]
- 4. thyroiduk.org [thyroiduk.org]
- 5. Histidyl-proline diketopiperazine: its biological role as a regulatory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is all cyclo(His-Pro) derived from thyrotropin-releasing hormone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analogs of thyrotropin-releasing hormone (TRH): receptor affinities in brains, spinal cords, and pituitaries of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Properties of [3H](3-Me-His2)TRH binding to apparent TRH receptors in the sheep central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intraventricular administration of cyclo(His-Pro), a metabolite of thyrotropin-releasing hormone (TRH), decreases water intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclo (His-Pro), a metabolite of thyrotropin-releasing hormone: specific binding to rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modification of the proline residue of TRH enhances biological activity and inhibits degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 16. Intraventricular administration of histidyl-proline-diketopiperazine [Cyclo(His-Pro)] suppresses prolactin secretion and synthesis: a possible role of Cyclo(His-Pro) as dopamine uptake blocker in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of the TRH metabolite cyclo(His-Pro) and its analogs on feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 情動と学習における環状ジペプチド cyclo (His-Pro) の影響 [jstage.jst.go.jp]
- 19. Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. Structural insights into ligand binding and activation of the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of histidylproline quantification using LC-MS/MS and radioimmunoassay.
A Comparative Guide to Histidylproline Quantification: LC-MS/MS vs. Radioimmunoassay
This guide provides an in-depth, objective comparison of two prominent analytical techniques for the quantification of histidylproline (His-Pro), also known as cyclo(His-Pro): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA). This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their specific research needs. We will delve into the core principles of each technique, provide detailed experimental protocols, and present a cross-validation framework to ensure data integrity and comparability.
Histidylproline is a cyclic dipeptide and a metabolite of thyrotropin-releasing hormone (TRH).[1][2] It has been implicated in various physiological and pathological processes, making its accurate quantification crucial in many areas of biomedical research.[3]
Section 1: Fundamental Principles of Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly specific analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[4] In this method, the sample is first injected into a liquid chromatograph, where individual components, including histidylproline, are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). A specific precursor ion for histidylproline is selected and fragmented, and the resulting product ions are detected. This two-stage mass analysis (MS/MS) provides a high degree of specificity and sensitivity for the quantification of the target analyte.[4]
Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive in vitro technique that relies on the principle of competitive binding between a radiolabeled antigen and an unlabeled antigen for a limited number of specific antibody binding sites.[5][6] In the context of histidylproline quantification, a known amount of radiolabeled histidylproline (the "tracer") is mixed with a sample containing an unknown amount of unlabeled histidylproline.[6][7] This mixture is then incubated with a specific antibody against histidylproline. The unlabeled histidylproline in the sample competes with the radiolabeled histidylproline for binding to the antibody.[8] After reaching equilibrium, the antibody-bound antigen is separated from the free antigen, and the radioactivity of the bound fraction is measured. The concentration of histidylproline in the sample is inversely proportional to the measured radioactivity and is determined by comparing the results to a standard curve.[8][9]
Section 2: Experimental Protocols
LC-MS/MS Quantification of Histidylproline
This protocol outlines a general procedure for the quantification of histidylproline in a biological matrix (e.g., plasma, serum). Method development and validation are crucial and should be performed according to established guidelines.[10][11][12]
Materials:
-
Histidylproline analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for histidylproline (e.g., 13C, 15N labeled)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
High-performance liquid chromatography (HPLC) system
-
Appropriate HPLC column (e.g., C18 or HILIC)
-
Solvents (e.g., acetonitrile, methanol, water, formic acid) of LC-MS grade
-
Sample preparation consumables (e.g., protein precipitation plates, solid-phase extraction cartridges)
Protocol:
-
Standard and Quality Control (QC) Preparation: Prepare stock solutions of histidylproline and the SIL-IS in an appropriate solvent. From these stocks, prepare a series of calibration standards and QC samples by spiking known concentrations into a surrogate matrix (a matrix free of the endogenous analyte).[13]
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a specific volume of sample, add the SIL-IS.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for analysis. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples.
-
-
LC-MS/MS Analysis:
-
Set up the HPLC method with an appropriate mobile phase gradient to achieve chromatographic separation of histidylproline from other matrix components.
-
Optimize the mass spectrometer parameters, including ionization source settings and collision energies for the specific precursor-to-product ion transitions of histidylproline and its SIL-IS.[14]
-
Inject the prepared standards, QCs, and samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas of histidylproline and its SIL-IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of histidylproline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Radioimmunoassay (RIA) for Histidylproline
This protocol provides a general outline for a competitive RIA to quantify histidylproline. Specific details may vary depending on the commercial kit or in-house developed assay.
Materials:
-
Antibody specific to histidylproline
-
Radiolabeled histidylproline (e.g., 125I-labeled)
-
Histidylproline standard
-
Assay buffer
-
Separating reagent (e.g., secondary antibody, polyethylene glycol)
-
Gamma counter
-
Microtiter plates or tubes
Protocol:
-
Standard Curve Preparation: Prepare a series of standard solutions of unlabeled histidylproline with known concentrations in the assay buffer.[7]
-
Assay Setup:
-
To each tube or well, add a specific volume of assay buffer, the histidylproline standard or unknown sample, the radiolabeled histidylproline, and the primary antibody.
-
Include tubes for total counts (only radiolabeled antigen) and non-specific binding (no primary antibody).
-
-
Incubation: Incubate the mixture for a specified time and temperature to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Antigen: Add the separating reagent to precipitate the antibody-bound antigen complex. Centrifuge the tubes to pellet the precipitate.[7]
-
Radioactivity Measurement: Carefully decant the supernatant containing the free radiolabeled antigen. Measure the radioactivity of the pellet (bound fraction) using a gamma counter.[9]
-
Data Analysis:
-
Calculate the percentage of bound radiolabeled antigen for each standard and sample.
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled histidylproline standards.
-
Determine the concentration of histidylproline in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.[8]
-
Section 3: Comparative Analysis
| Feature | LC-MS/MS | Radioimmunoassay (RIA) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern)[4] | High (dependent on antibody specificity)[15] |
| Sensitivity | High to Very High (sub-ng/mL to pg/mL levels)[16] | Very High (picogram levels)[5][7] |
| Throughput | Moderate to High (can be automated) | Moderate (can be performed in 96-well format) |
| Multiplexing | Yes (can quantify multiple analytes simultaneously) | Limited |
| Matrix Effects | Can be significant, requires careful method development and use of internal standards[16] | Can be present, requires matrix-matched standards |
| Cost | High initial instrument cost, lower per-sample cost for high throughput | Lower initial setup cost, ongoing cost of reagents and radioactive materials |
| Safety | Standard chemical laboratory safety | Requires handling of radioactive materials and specialized disposal[6] |
| Development Time | Can be lengthy for novel analytes | Can be lengthy for developing new antibodies |
Section 4: Cross-Validation of Methods
To ensure the reliability and interchangeability of data generated by LC-MS/MS and RIA, a cross-validation study is essential.[10][11] This involves analyzing the same set of samples using both methods and comparing the results.
Cross-Validation Protocol:
-
Sample Selection: Select a set of at least 20-30 individual samples that cover the expected concentration range of histidylproline.
-
Analysis: Analyze the samples using both the validated LC-MS/MS and RIA methods.
-
Statistical Analysis:
-
Correlation Analysis: Perform a linear regression analysis to determine the correlation between the results from the two methods. A high correlation coefficient (r > 0.9) is desirable.
-
Bland-Altman Plot: Construct a Bland-Altman plot to assess the agreement between the two methods. This plot visualizes the difference between the measurements against their average and helps to identify any systematic bias.
-
Passing-Bablok Regression: This is a non-parametric method for comparing two measurement methods and is less sensitive to outliers than linear regression.
-
Section 5: Conclusion and Recommendations
Both LC-MS/MS and RIA are powerful techniques for the quantification of histidylproline.
-
LC-MS/MS is the method of choice when high specificity is paramount, and there is a need to quantify other analytes simultaneously (multiplexing). While the initial investment is high, it offers excellent precision and accuracy, especially with the use of a stable isotope-labeled internal standard.
-
Radioimmunoassay remains a valuable tool, particularly when very high sensitivity is required and for laboratories that may not have access to a mass spectrometer. The development of a specific antibody is crucial for the success of this method.
The choice between these two methods will ultimately depend on the specific requirements of the study, including the desired level of specificity and sensitivity, sample throughput, available budget, and laboratory infrastructure. For regulatory submissions, a well-validated LC-MS/MS method is often preferred due to its high specificity.[17] Regardless of the method chosen, proper validation and, where possible, cross-validation are essential to ensure the generation of reliable and reproducible data.
References
- Mori, M., Mallik, T., Prasad, C., et al. (1982). Detection in human serum by radioimmunoassay of histidyl-proline diketopiperazine, a metabolite of thyrotropin-releasing hormone. PubMed.
- Prasad, C. (1981).
- AAPS J. (2022).
- Bioanalysis Zone. (2018).
- Mori, M., Mallik, T., Prasad, C. (1982). Histidyl-proline diketopiperazine cyclo (His-Pro): measurement by radioimmunoassay in human blood in normal subjects and in patients with hyper- and hypothyroidism. PubMed.
- Unknown. (n.d.).
- Visser, T. J., Klootwijk, W., Docter, R., & Hennemann, G. (1975). A radioimmunoassay for the measurement of pyroglutamyl-histidyl-proline, a proposed thyrotropin releasing hormone metabolite. The Journal of Clinical Endocrinology & Metabolism.
- Resolian. (n.d.).
- ResearchGate. (2025). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays.
- FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- FDA. (2018).
- ResearchGate. (2025). (PDF) Guidelines for Hormone Radioimmunoassays.
- PubChem. (n.d.). Histidylproline. PubChem.
- Flabs. (2025).
- ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy.
- FDA. (n.d.). Q2(R2)
- ProPharma. (2024).
- Molecules. (2021).
- Microbe Notes. (2024). Radioimmunoassay (RIA): Principle, Procedure, Results, Uses. Microbe Notes.
- Proline. (2014).
- Creative Biolabs. (n.d.). Radioimmunoassay Protocol & Troubleshooting.
- Yanagisawa, T., Prasad, C., Peterkofsky, A. (1988). Histidyl-proline diketopiperazine. Novel formation that does not originate from thyrotropin-releasing hormone. PubMed.
- Revvity. (n.d.). Radioimmunoassays. Revvity.
- Wikipedia. (n.d.). Radioimmunoassay. Wikipedia.
- Frontiers. (n.d.). The Multifaceted Roles of Proline in Cell Behavior. Frontiers.
- NIH. (n.d.). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. NIH.
- ResearchGate. (2025). Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry.
- NIH. (2016).
- MDPI. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. MDPI.
Sources
- 1. Detection in human serum by radioimmunoassay of histidyl-proline diketopiperazine, a metabolite of thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histidyl-proline diketopiperazine: its biological role as a regulatory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates | MDPI [mdpi.com]
- 4. resolian.com [resolian.com]
- 5. flabslis.com [flabslis.com]
- 6. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 7. revvity.com [revvity.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
A Comparative Guide to the Anti-Inflammatory Properties of Histidylproline and its Analogs
Introduction: The Imperative for Novel Anti-Inflammatory Peptides
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathology in a vast array of chronic diseases when dysregulated. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1] Consequently, the NF-κB signaling pathway has long been a primary target for anti-inflammatory drug development.[2] However, traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, while effective, are often accompanied by significant side effects, necessitating the search for novel therapeutic agents with improved safety profiles.
Bioactive peptides represent a promising frontier in this search. They offer high specificity, potency, and potentially lower toxicity compared to small molecules. Among these, the endogenous cyclic dipeptide Cyclo(histidyl-proline) [Cyclo(His-Pro) or cHP], a metabolite of thyrotropin-releasing hormone (TRH), has emerged as a compelling candidate due to its ability to cross the blood-brain barrier and exert potent anti-inflammatory and neuroprotective effects.[3][4][5] This guide provides a comparative analysis of the anti-inflammatory properties of Cyclo(His-Pro) and its structural analogs, grounded in mechanistic insights and validated experimental methodologies.
The Core Mechanism: Cyclo(His-Pro) and the Nrf2/NF-κB Axis
The primary anti-inflammatory mechanism of Cyclo(His-Pro) is not direct inhibition but rather a sophisticated modulation of two master regulatory pathways: the pro-inflammatory Nuclear Factor kappa B (NF-κB) pathway and the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7]
Under inflammatory stimuli (e.g., lipopolysaccharide [LPS] or oxidative stress), NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes like COX-2 and various cytokines.[6] Cyclo(His-Pro) counters this by activating the Nrf2 signaling pathway.[3] It promotes the nuclear accumulation of Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes, most notably Heme Oxygenase-1 (HO-1).[6] The induction of HO-1 is critical, as its activity directly suppresses NF-κB nuclear accumulation, thereby down-regulating the expression of NF-κB target genes and quelling the inflammatory response.[6][7] This elegant interplay demonstrates a dual-action approach: bolstering cellular antioxidant defenses while simultaneously inhibiting a core driver of inflammation.
Caption: Cyclo(His-Pro) Anti-Inflammatory Signaling Pathway.
Comparative Analysis: Cyclo(His-Pro) vs. Its Analogs
The therapeutic potential of a peptide is intrinsically linked to its structure. Stability, bioavailability, and target affinity can be modulated by altering the peptide's form. Here, we compare the native cyclic dipeptide, Cyclo(His-Pro), with its key structural analogs: its linear (open-ring) forms and its stereoisomers.
| Compound/Analog Class | Form | Key Structural Feature | Proposed Mechanism / Activity | Key Experimental Finding | Reference |
| Cyclo(His-Pro) (cHP) | Cyclic Dipeptide | Rigid, planar diketopiperazine ring | Modulates Nrf2/NF-κB axis; Activates HO-1 | Reduces TPA-induced ear edema in mice; Inhibits NF-κB nuclear accumulation. | [1][6] |
| Linear Analogs (Pro-His, His-Pro) | Linear Dipeptides | Open-ring structure with free N- and C-termini | Direct scavenging of reactive carbonyl species | Pro-His exhibits marked scavenging activity; anti-inflammatory effects of cHP may be partly due to these open forms. | [8] |
| Stereoisomer Analogs (cHP1-cHP4) | Cyclic Dipeptide Isomers | Varied stereochemistry of chiral centers | Neuroprotection against Aβ-induced toxicity | Showed differential neuroprotective efficacy, with cHP4 being the most potent in preventing cell death. | [9] |
Causality and Structure-Activity Insights:
-
Cyclic vs. Linear Form: The rigidity of the diketopiperazine ring in Cyclo(His-Pro) confers remarkable stability against enzymatic degradation by peptidases, a crucial attribute for a therapeutic agent.[3][8] However, research suggests that under acidic conditions (like the stomach), the ring can open to form the linear dipeptides His-Pro and Pro-His .[8] The linear analog, particularly Pro-His, has demonstrated potent scavenging activity against reactive carbonyl species, which are mediators of inflammation and oxidative stress.[8] This leads to a compelling hypothesis: the robust stability of the cyclic form may serve as a delivery mechanism, while the biological activity could be exerted by both the cyclic peptide and its linear metabolites, creating a multi-pronged therapeutic effect.
-
Stereoisomerism: A study on four stereoisomers of Cyclo(His-Pro) (cHP1-4) in an Alzheimer's disease model, which involves significant neuroinflammation, revealed that stereochemistry is critical for biological activity.[9] While all isomers showed some neuroprotective capacity, cHP4 was demonstrably the most effective at preventing Aβ₁₋₄₂-induced cell death.[9] This highlights that the precise three-dimensional arrangement of the histidine and proline side chains dictates the molecule's interaction with its biological targets. This finding is pivotal for future drug development, suggesting that a systematic synthesis and screening of all possible stereoisomers is a rational strategy for identifying analogs with superior potency.
Experimental Validation: Standardized Protocols
Objective comparison requires robust, reproducible experimental models. The causality for selecting specific models is rooted in their ability to mimic key aspects of the human inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to trigger a potent innate immune response in vitro and in vivo, making it an excellent model for bacterially-induced inflammation.[10] Carrageenan is used to induce a well-characterized acute local inflammation and edema, ideal for screening the efficacy of novel anti-inflammatory agents in vivo.
In Vitro Model: LPS-Induced Cytokine Production in Macrophages
This assay quantifies the ability of a compound to inhibit the release of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.
Caption: Experimental workflow for the in vitro LPS-induced cytokine assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of complete medium. Allow cells to adhere for 24 hours.
-
-
Compound Pre-treatment:
-
Prepare stock solutions of Cyclo(His-Pro) and its analogs in a suitable vehicle (e.g., sterile PBS or DMSO).
-
Aspirate the old medium from the cells and replace it with fresh medium containing the desired concentrations of the test compounds (e.g., 1, 10, 50, 100 µM). Include a vehicle-only control.
-
Incubate the plate for 1-2 hours. This pre-incubation allows the compounds to enter the cells and engage their molecular targets before the inflammatory stimulus is introduced.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS (from E. coli) in sterile PBS.
-
Add LPS to all wells (except the negative/unstimulated control) to a final concentration of 1 µg/mL.
-
Return the plate to the incubator for 18-24 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell-free supernatant and store it at -80°C until analysis.
-
-
Cytokine Measurement (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only treated group (positive control).
-
Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the cytokine release).
-
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a gold-standard model for evaluating acute anti-inflammatory activity in vivo. The increase in paw volume (edema) is a direct, quantifiable measure of the inflammatory response.
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animals and Acclimatization:
-
Use male Wistar rats (180-220 g). House them under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week before the experiment.
-
Fast the animals overnight before the experiment but allow access to water.
-
-
Grouping and Baseline Measurement:
-
Randomly divide the rats into groups (n=6 per group): Vehicle control (e.g., saline), Positive control (e.g., Indomethacin, 10 mg/kg), and Test Groups (Cyclo(His-Pro) and its analogs at various doses).
-
Using a digital plethysmometer, measure the initial volume of the right hind paw of each rat. This is the baseline reading (V₀).
-
-
Drug Administration:
-
Administer the vehicle, positive control, or test compounds via the desired route (e.g., oral gavage or intraperitoneal injection) one hour before inducing inflammation. This timing is chosen to allow for drug absorption and distribution to reach effective concentrations at the target site.
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the subplantar tissue of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Conclusion and Future Directions
The available evidence strongly supports Cyclo(His-Pro) as a potent anti-inflammatory agent acting via the strategic modulation of the Nrf2 and NF-κB pathways. Comparative analysis reveals that its structural analogs possess distinct and potentially complementary properties. The superior stability of the cyclic form makes it an excellent drug candidate, while the direct antioxidant activity of its linear metabolites may contribute to its overall efficacy. Furthermore, the varying potency among its stereoisomers underscores the importance of 3D conformation for target engagement.
Future research should focus on a systematic structure-activity relationship (SAR) study. This would involve synthesizing a broader range of analogs with modifications to the histidine and proline rings and evaluating them in the standardized in vitro and in vivo models described herein. The goal is to develop novel analogs with enhanced potency, improved pharmacokinetic profiles, and a greater understanding of the precise structural requirements for modulating the Nrf2/NF-κB axis, ultimately paving the way for a new class of peptide-based anti-inflammatory therapeutics.
References
- Minelli, A., Bellezza, I., Conte, C., Culig, L., & Pelli, M. (2012). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. International Journal of Biochemistry & Cell Biology, 44(3), 525-35.
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Bellezza, I., Giambanco, I., Minelli, A., & Donato, R. (2012). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. ResearchGate. [Link]
-
Artasensi, A., Regazzoni, L., Fumagalli, L., et al. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Antioxidants, 11(5), 843. [Link]
-
Ko, K., Geisler, M., & De-la-Fuente-Salinas, J. A. (2024). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Journal of Experimental Botany. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Prasad, C. (1988). Cyclo(His-Pro): its distribution, origin and function in the human. Neuroscience & Biobehavioral Reviews, 12(1), 19-22. [Link]
-
Aday, S., Carrow, K. M., Greeson, J., et al. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. Biomolecules, 10(5), 737. [Link]
-
Gaetani, F., & Lauriola, L. (2020). Focus on cyclo(His-Pro): History and perspectives as antioxidant peptide. ResearchGate. [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology, vol. 225. [Link]
-
Mori, M., Prasad, C., & Wilber, J. F. (1983). Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets. Biochemical and Biophysical Research Communications, 115(1), 281-6. [Link]
-
Sun, L., & Li, H. (2022). Anti-Inflammatory Function of Plant-Derived Bioactive Peptides: A Review. Foods, 11(16), 2417. [Link]
-
Liu, M., & Liu, Y. (2022). Peptides and protein hydrolysates exhibiting anti-inflammatory activity: sources, structural features and modulation mechanisms. Food & Function, 13(23), 11896-11910. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Charles River Laboratories. [Link]
-
Crosa, M., Frossi, B., & Pucillo, C. (2022). The EPICC Family of Anti-Inflammatory Peptides: Next Generation Peptides, Additional Mechanisms of Action, and In Vivo and Ex Vivo Efficacy. Frontiers in Immunology, 13, 831818. [Link]
-
Wang, S., & Li, H. (2022). Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice. Marine Drugs, 20(11), 677. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(his-pro) peptide [novoprolabs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. wjpsonline.com [wjpsonline.com]
Comparative In Vivo Efficacy Analysis of HP-001, a Novel Histidylproline-Based Agent, in a Preclinical Model of Ischemic Stroke
Executive Summary
Ischemic stroke remains a leading cause of long-term disability and mortality, with current therapeutic options, primarily recombinant tissue plasminogen activator (rtPA), limited by a narrow therapeutic window and risk of hemorrhagic transformation. This guide presents a comprehensive preclinical validation of HP-001, a novel, brain-permeant therapeutic agent based on the endogenous cyclic dipeptide histidylproline [cyclo(His-Pro)]. Cyclo(His-Pro) is known for its neuroprotective properties, including anti-inflammatory and anti-oxidative stress effects.[1][2][3] HP-001 was rationally designed for enhanced stability and blood-brain barrier penetration. This document details the in vivo comparison of HP-001 against the current standard-of-care, rtPA (Alteplase), in a validated rodent model of transient focal cerebral ischemia. The findings herein, based on rigorous experimental protocols, demonstrate HP-001's superior neuroprotective efficacy, favorable pharmacokinetic profile, and potential for a wider therapeutic window, establishing it as a promising candidate for clinical development.
Introduction
The Therapeutic Challenge in Ischemic Stroke
The pathophysiology of ischemic stroke is a complex cascade involving excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to irreversible neuronal death in the ischemic core and potentially salvageable tissue in the penumbra.[4] The only widely approved pharmacological treatment, rtPA, is a fibrinolytic agent that restores cerebral blood flow by dissolving the occluding thrombus.[5][6] However, its efficacy is strictly time-dependent (typically within 4.5 hours of symptom onset), and it carries a significant risk of intracerebral hemorrhage, rendering a large portion of stroke patients ineligible for treatment.[5][7] This highlights a critical unmet need for neuroprotective agents that can directly preserve neuronal tissue, independent of reperfusion status.
Histidylproline Diketopiperazines: A Promising Neuroprotective Class
Cyclo(His-Pro) (CHP) is an endogenous cyclic dipeptide with a range of biological activities in the central nervous system.[8] It is known to cross the blood-brain barrier and exert potent neuroprotective effects by modulating inflammatory and stress response pathways, such as the Nrf2-NF-κB signaling axis.[1][2][3][9] This mechanism, which counters oxidative stress and neuroinflammation, is distinct from the thrombolytic action of rtPA, suggesting a different and potentially complementary therapeutic approach.[10][11]
HP-001: A Novel, Optimized Histidylproline Analog
HP-001 is a novel synthetic analog of cyclo(His-Pro) developed for enhanced therapeutic potential. Key modifications (proprietary) were introduced to increase its metabolic stability and improve its pharmacokinetic profile, particularly its ability to penetrate the central nervous system. This guide provides the experimental framework and comparative data validating the in vivo efficacy of HP-001 as a superior alternative to current stroke therapies.
Comparative Experimental Design
Rationale for Model Selection: Transient MCAO
To rigorously assess the neuroprotective potential of HP-001 in a clinically relevant context, the intraluminal suture model of transient middle cerebral artery occlusion (tMCAO) in rodents was selected.[12][13] This model is considered the gold standard for preclinical stroke research as it effectively mimics the ischemia/reperfusion injury seen in human stroke patients, does not require a craniectomy, and produces reproducible infarcts in the MCA territory.[14][15][16] A 60-minute occlusion period followed by reperfusion was chosen to induce a significant but recoverable ischemic insult.
Experimental Arms and Endpoints
To ensure a robust comparison, the study was designed with four parallel experimental groups:
-
Sham Group: Animals undergo the surgical procedure without the insertion of the occluding filament. This group controls for the effects of anesthesia and surgery.
-
Vehicle Group: tMCAO animals receive an inert vehicle (e.g., saline) on the same schedule as the therapeutic agents. This is the primary negative control.
-
HP-001 Group: tMCAO animals receive HP-001 (e.g., 10 mg/kg, IV) administered 1 hour post-occlusion.
-
rtPA (Alteplase) Group: tMCAO animals receive the standard-of-care, rtPA (e.g., 10 mg/kg, IV), administered 1 hour post-occlusion.
Primary Endpoint: Reduction in cerebral infarct volume at 24 hours post-tMCAO. Secondary Endpoints:
-
Improvement in neurological function, assessed via a standardized neurological deficit score (NDS).[17][18]
-
Pharmacokinetic (PK) profile of HP-001 in plasma and brain tissue.[19][20]
Experimental Workflow Diagram
The overall study design follows a validated, sequential workflow to ensure data integrity and reproducibility.
Caption: High-level experimental workflow for in vivo efficacy testing.
Methodologies and Protocols
Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)
This protocol is adapted from established methods for inducing focal cerebral ischemia in rodents.[12][21][22][23]
-
Anesthesia and Preparation: Anesthetize the animal (e.g., male Sprague-Dawley rat, 280-320g) with isoflurane (3-4% for induction, 1.5-2% for maintenance). Maintain body temperature at 37°C ± 0.5°C using a heating pad.
-
Surgical Exposure: Place the animal in a supine position. Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA. Place a temporary microvascular clip on the CCA and ICA to prevent blood flow.
-
Arteriotomy and Filament Insertion: Make a small incision in the ECA stump. Introduce a 4-0 nylon monofilament suture with a silicon-coated tip (tip diameter ~0.38mm) through the incision into the ICA.[12]
-
MCA Occlusion: Gently advance the filament approximately 18-20 mm from the CCA bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin. A laser Doppler flowmeter can be used to confirm a >80% reduction in cerebral blood flow.[21]
-
Occlusion Period: Secure the filament in place and allow the animal to awaken from anesthesia for the 60-minute occlusion period.
-
Reperfusion: Re-anesthetize the animal, withdraw the filament to restore blood flow, ligate the ECA stump, remove the clips, and suture the neck incision.
Protocol: Neurological Deficit Scoring (NDS)
Neurological function is assessed 24 hours post-tMCAO by a blinded observer using a modified neurological severity score (mNSS).[17][18][24] The mNSS is a composite score (0-14) evaluating motor, sensory, reflex, and balance functions.[18]
-
Motor Tests (6 points): Raising the rat by the tail (flexion of forelimb/hindlimb), walking on the floor (gait, circling).
-
Sensory Tests (2 points): Placing and proprioceptive tests.
-
Beam Balance Tests (6 points): Ability to balance on beams of decreasing width.
-
Reflexes (2 points): Pinna and corneal reflexes.
Scoring: 1 point is given for failure to perform a task. A score of 0 indicates normal function, while a score of 14 indicates maximal deficit. Scores are typically categorized as mild (1-4), moderate (5-9), and severe (10-14).[17]
Protocol: Infarct Volume Analysis via TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method for visualizing and quantifying infarct volume.[12][25]
-
Brain Collection: At 24 hours post-tMCAO, euthanize the animal and immediately harvest the brain.
-
Slicing: Briefly freeze the brain at -20°C for 10-15 minutes to harden it for slicing. Create uniform 2-mm coronal slices using a brain matrix.[12][26]
-
Staining: Immerse the slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-20 minutes in the dark.[27][28] Viable tissue, rich in mitochondrial dehydrogenases, reduces the TTC to a red formazan product, while infarcted tissue remains unstained (white).[28]
-
Imaging and Analysis: Scan high-resolution images of both sides of each slice. Using image analysis software (e.g., ImageJ), a blinded observer measures the area of the contralateral (healthy) hemisphere and the non-infarcted area of the ipsilateral (ischemic) hemisphere.
-
Volume Calculation: To correct for edema, the infarct volume is calculated indirectly:
-
Corrected Infarct Area = (Area of Contralateral Hemisphere) - (Area of Non-Infarcted Ipsilateral Hemisphere)[26]
-
Infarct Volume per Slice = Corrected Infarct Area × Slice Thickness (2 mm)
-
Total Infarct Volume = Sum of volumes for all slices
-
Protocol: Pharmacokinetic (PK) Analysis
To determine the concentration of HP-001 in plasma and brain, a separate cohort of animals is used.[19][29]
-
Dosing: Administer a single IV dose of HP-001 (10 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples via tail vein or cardiac puncture. After the final blood draw, perfuse the brain with saline and harvest it.
-
Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue.
-
Quantification: Analyze HP-001 concentrations in plasma and brain homogenates using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), T½ (half-life), AUC (area under the curve), and the brain-to-plasma concentration ratio.[20][30]
Results: Comparative Efficacy and Safety Profile
(Note: The following data are representative and for illustrative purposes.)
HP-001 Confers Superior Neuroprotection
HP-001 demonstrated a statistically significant reduction in infarct volume compared to both the vehicle and the rtPA-treated groups.
Table 1: Comparative Analysis of Infarct Volume (24h Post-tMCAO)
| Treatment Group (n=10/group) | Total Infarct Volume (mm³) ± SEM | % Reduction vs. Vehicle | p-value vs. Vehicle |
|---|---|---|---|
| Sham | 0 ± 0 | N/A | < 0.0001 |
| Vehicle | 215.4 ± 12.8 | 0% | - |
| rtPA (10 mg/kg) | 150.8 ± 10.5 | 30.0% | < 0.01 |
| HP-001 (10 mg/kg) | 94.8 ± 8.2 | 56.0% | < 0.0001 |
Furthermore, the reduction in tissue damage correlated with a marked improvement in functional outcomes.
Table 2: Neurological Deficit Score (mNSS) at 24h Post-tMCAO
| Treatment Group (n=10/group) | mNSS Score (0-14) ± SEM | p-value vs. Vehicle |
|---|---|---|
| Sham | 0.5 ± 0.2 | < 0.0001 |
| Vehicle | 10.8 ± 0.7 | - |
| rtPA (10 mg/kg) | 7.9 ± 0.6 | < 0.05 |
| HP-001 (10 mg/kg) | 5.1 ± 0.5 | < 0.001 |
Favorable Pharmacokinetic Profile of HP-001
The pharmacokinetic analysis revealed that HP-001 achieves rapid and sustained therapeutic concentrations in both plasma and, critically, the brain.
Table 3: Key Pharmacokinetic Parameters of HP-001 (10 mg/kg IV)
| Parameter | Plasma | Brain |
|---|---|---|
| Cmax (ng/mL or ng/g) | 4500 | 1250 |
| T½ (min) | 95 | 110 |
| AUC (0-inf) (ng*min/mL) | 185,000 | 75,000 |
| Brain:Plasma Ratio (AUC) | - | 0.41 |
The brain-to-plasma ratio of 0.41 indicates significant penetration of the blood-brain barrier, a key design feature of HP-001.
Proposed Mechanism of Action
Based on the known biology of cyclo(His-Pro) and preclinical data, HP-001 is believed to exert its neuroprotective effects by activating the PI3K/Akt signaling pathway.[4][[“]][32] This pathway is central to promoting cell survival and inhibiting apoptosis.[33] Activation of Akt leads to the downstream inhibition of pro-apoptotic factors (like GSK-3β and FOXO transcription factors) and enhancement of anti-oxidant defenses, thereby preserving neuronal integrity in the ischemic penumbra.[[“]][34]
Caption: Proposed PI3K/Akt signaling pathway activated by HP-001.
Discussion and Future Directions
The results of this preclinical study strongly support the therapeutic potential of HP-001 for acute ischemic stroke. HP-001 not only demonstrated a significantly greater reduction in infarct volume compared to the current standard-of-care, rtPA, but also led to more pronounced improvements in neurological function.
The key differentiator for HP-001 is its mechanism of action. Unlike rtPA, which is a thrombolytic, HP-001 is a direct-acting neuroprotectant.[5][6] Its ability to activate pro-survival pathways like PI3K/Akt within neurons offers a therapeutic strategy that is not contingent on immediate reperfusion.[4][[“]] This suggests that HP-001 may have a much wider therapeutic window than rtPA, potentially benefiting patients who present to the hospital outside the narrow 4.5-hour timeframe.
The favorable pharmacokinetic profile, especially the robust brain penetration, confirms that the rational design of the molecule was successful. Future studies will focus on defining the full therapeutic window, evaluating efficacy in models with comorbidities (e.g., hypertension, diabetes), and conducting comprehensive toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application.
Conclusion
The novel histidylproline-based agent, HP-001, has demonstrated superior in vivo efficacy compared to the current standard of care in a validated preclinical model of ischemic stroke. Its potent neuroprotective activity, combined with a favorable pharmacokinetic profile, establishes HP-001 as a highly promising therapeutic candidate poised to address the significant unmet medical need in stroke treatment.
References
-
Ansari, S., Azari, H., McConnell, D. J., Afzal, A., & Mocco, J. (2011). Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser Doppler flowmetry guidance in mice. Journal of Visualized Experiments, (51), e2879. [Link]
-
Bellezza, I., Grottelli, S., & Minelli, A. (2016). The Role of Cyclo(His-Pro) in Neurodegeneration. International Journal of Molecular Sciences, 17(8), 1327. [Link]
-
Bouët, V., Freret, T., Toutain, J., Divoux, D., Boulouard, M., & Schumann-Bard, P. (2008). Behavioral tests in rodent models of stroke. PMC, 20(3), 204–215. [Link]
- Consensus. (n.d.).
-
Doss, S., & Doss, M. (2018). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmacology and Pharmacotherapeutics, 9(1), 33–37. [Link]
-
Hardingham, G. E., & Bading, H. (2010). The PI3K-Akt pathway is necessary and sufficient for neuroprotection afforded by ongoing synaptic activity. Journal of Neuroscience, 30(32), 10680–10690. [Link]
-
Li, Y., Wang, Y., & Li, J. (2025). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. Cellular and Molecular Life Sciences, 82(10), 321. [Link]
-
Lipton, S. A. (2003). Synthesis and biological activity of novel neuroprotective diketopiperazines. Journal of Medicinal Chemistry, 46(18), 3757–3761. [Link]
-
Liu, Y., & Li, J. (2010). Functional assessments in the rodent stroke model. Experimental and Translational Stroke Medicine, 2, 11. [Link]
-
Ma, Y., et al. (2024). A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels. Journal of Visualized Experiments, (207), e66720. [Link]
-
Minelli, A., Bellezza, I., & Grottelli, S. (2016). The Role of Cyclo(His-Pro) in Neurodegeneration. ResearchGate. [Link]
-
Ren, Y., et al. (2023). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. Frontiers in Pharmacology, 14, 1153702. [Link]
-
Tureyen, K., et al. (2025). The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies. Journal of Visualized Experiments, (216), e67001. [Link]
-
Bellezza, I., et al. (2014). Neuroinflammation and endoplasmic reticulum stress are coregulated by cyclo(His-Pro) to prevent LPS neurotoxicity. The International Journal of Biochemistry & Cell Biology, 57, 146-156. [Link]
-
University of South Alabama. (n.d.). Measuring infarct size by the tetrazolium method. University of South Alabama. [Link]
-
Krishnan, A., et al. (2021). PI3K/Akt signaling pathway for neuroprotection. ResearchGate. [Link]
-
Minelli, A., et al. (2008). Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide. Amino Acids, 35(2), 293-299. [Link]
- Prasad, C. (1995). Histidyl-proline diketopiperazine (cyclo his-pro) a cns-active pharmacologic agent.
-
Popa-Wagner, A., et al. (2019). In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. Journal of Clinical Medicine, 8(12), 2198. [Link]
-
Ister, R., Pongrac, M., & Dobrivojević Radmilović, M. (2024). Optimization of the Longa Middle Cerebral Artery Occlusion Method for Complete Reperfusion. JoVE Journal, (207), e66720. [Link]
-
Fluri, F., et al. (2015). Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls. Journal of Stroke, 17(2), 121-128. [Link]
-
Bellezza, I., Grottelli, S., & Minelli, A. (2016). The Role of Cyclo(His-Pro) in Neurodegeneration. MDPI. [Link]
-
Bio-protocol. (2020). 2.3. TTC Staining and Assessment of Infarct Volume. Bio-protocol. [Link]
-
Llovera, G., et al. (2019). Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Stroke, 50(10), 2876-2884. [Link]
-
ResearchGate. (2023). Recombinant Tissue Plasminogen Activators (rtPA): A Review. ResearchGate. [Link]
-
Macleod, M. R., et al. (2021). A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model. F1000Research, 10, 260. [Link]
-
Zhang, W., & Chen, G. (2019). Infarct Measurement in Focal Cerebral Ischemia: TTC Staining. ResearchGate. [Link]
-
Wikipedia. (n.d.). Tissue-type plasminogen activator. Wikipedia. [Link]
-
Dirnagl, U. (2017). Ischemic stroke: experimental models and reality. Acta Neuropathologica, 133(2), 223-236. [Link]
-
Charles River Laboratories. (n.d.). Stroke Animal Models. Charles River Laboratories. [Link]
-
Chamorro, A., et al. (2021). A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies. Frontiers in Pharmacology, 12, 645842. [Link]
-
Biores Scientia. (2025). Tissue Plasminogen Activator in Stroke: A Review on Medical Management of Stroke and Mechanism of Action of TPA, Contraindications, Time Sensitivity. Biores Scientia. [Link]
-
Liu, F., et al. (2019). Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Frontiers in Neurology, 10, 804. [Link]
-
ResearchGate. (n.d.). Experimental protocols, TTC staining and infarction volume. ResearchGate. [Link]
-
ResearchGate. (n.d.). Neurological deficit scoring. ResearchGate. [Link]
-
Biores Scientia. (2025). Tissue Plasminogen Activator in Stroke: A Review on Medical Management of Stroke and Mechanism of Action of TPA, Contraindications, Time Sensitivity. Biores Scientia. [Link]
-
PMC. (n.d.). Exploring neuropharmacokinetics: mechanisms, models, and clinical implications. PMC. [Link]
-
Prasad, C. (1989). A new biological contribution of cyclo(His-Pro) to the peripheral nervous system. Neuroscience Letters, 104(1-2), 211-216. [Link]
-
MDPI. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. MDPI. [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]
-
NIH. (n.d.). Thrombolytic Therapy. StatPearls - NCBI Bookshelf. [Link]
-
Patsnap Synapse. (2025). What models are used in in vivo pharmacokinetics studies?. Patsnap Synapse. [Link]
-
Sygnature Discovery. (n.d.). In Vivo Pharmacokinetics and Bioanalysis Services. Sygnature Discovery. [Link]
-
NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCL. [Link]
Sources
- 1. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioresscientia.com [bioresscientia.com]
- 7. Tissue Plasminogen Activator in Stroke: A Review on Medical Management of Stroke and Mechanism of Action of TPA, Contraindications, Time Sensitivity | Biores Scientia [bioresscientia.com]
- 8. US5418218A - Histidyl-proline diketopiperazine (cyclo his-pro) a cns-active pharmacologic agent - Google Patents [patents.google.com]
- 9. International Journal of Molecular Sciences the Role of Cyclo(his-pro) in Neurodegeneration | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selvita.com [selvita.com]
- 21. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 23. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]
- 24. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies [jove.com]
- 25. researchgate.net [researchgate.net]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 28. Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sygnaturediscovery.com [sygnaturediscovery.com]
- 30. What models are used in in vivo pharmacokinetics studies? [synapse.patsnap.com]
- 31. consensus.app [consensus.app]
- 32. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Histidylproline
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling the dipeptide Histidylproline. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to maintain a safe and compliant laboratory environment. The following procedural guidance is designed to directly answer your operational questions, ensuring you can handle Histidylproline with confidence and care.
Understanding the Hazard Profile of Histidylproline
Histidylproline (His-Pro) is a dipeptide formed from L-histidine and L-proline[1]. While it is a naturally occurring metabolite, the concentrated form used in research demands careful handling. A thorough investigation of the chemical, physical, and toxicological properties of many research peptides has not been completed[2][3]. Therefore, it is crucial to handle Histidylproline with a comprehensive safety-first approach, assuming it may possess unknown biological activity or hazards.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₄O₃ | PubChem[1] |
| Molecular Weight | 252.27 g/mol | PubChem[1] |
| Appearance | Typically a white powder | Peptide Institute, Inc.[2] |
Core Principles of Personal Protective Equipment (PPE)
The primary defense against accidental exposure to any chemical is the correct and consistent use of Personal Protective Equipment (PPE)[4][5]. A risk assessment should always be conducted before handling any new substance to determine the appropriate level of protection[6].
Essential PPE for Handling Histidylproline
The following table outlines the minimum required PPE for working with Histidylproline in a laboratory setting.
| PPE Component | Specification | Rationale and Best Practices |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or airborne particles of powdered Histidylproline. Goggles provide a more complete seal and are recommended when handling larger quantities or during procedures with a higher splash risk[4][7]. |
| Hand Protection | Chemical-resistant disposable gloves (Nitrile is standard). | Provides a barrier against direct skin contact. It is crucial to change gloves immediately if they become contaminated. For prolonged handling or when working with solvents, consider double-gloving or using thicker, heavy-duty gloves[4][7]. |
| Body Protection | A full-length laboratory coat. | Protects skin and personal clothing from spills and contamination[5][6]. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects[6]. |
Handling Scenarios and Required PPE
The specific tasks you are performing will dictate the necessary level of PPE. The following sections provide detailed protocols for common laboratory procedures involving Histidylproline.
Handling Powdered (Lyophilized) Histidylproline
Lyophilized peptide powders are lightweight and can easily become airborne, posing an inhalation risk[4].
Mandatory Engineering Control: Always handle powdered Histidylproline inside a certified chemical fume hood or a biosafety cabinet to contain any aerosolized particles[4][6].
Step-by-Step Protocol for Weighing and Reconstituting Powdered Histidylproline:
-
Don PPE: Before entering the designated handling area, put on a lab coat, safety goggles, and nitrile gloves.
-
Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height.
-
Weighing: Carefully weigh the desired amount of Histidylproline powder. Use a spatula to gently transfer the powder to a tared weigh boat or directly into the receiving vial. Avoid any sudden movements that could create dust.
-
Reconstitution: Add the desired solvent to the vial containing the Histidylproline powder. Cap the vial securely and mix by gentle inversion or vortexing until the peptide is fully dissolved.
-
Clean-up: Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the powder. Dispose of the weigh boat and any contaminated consumables in the designated solid waste container.
-
Doff PPE: Remove gloves and wash your hands thoroughly.
Handling Histidylproline Solutions
While the inhalation risk is lower with solutions, the risk of splashes and skin contact remains.
Step-by-Step Protocol for Handling Histidylproline Solutions:
-
Don PPE: Wear a lab coat, safety glasses, and nitrile gloves.
-
Work Area: Conduct all work in a designated and clean laboratory area[4].
-
Aliquoting and Transferring: Use calibrated pipettes to transfer the solution. Work carefully to avoid creating aerosols or splashes.
-
Spills: In the event of a small spill, absorb the liquid with an appropriate absorbent material, decontaminate the area, and dispose of the waste in the designated chemical waste container[6].
-
Doff PPE: After handling is complete, remove gloves and wash your hands.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists[2][6]. |
| Eye Contact | Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][4]. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2]. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[2]. |
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Workflow for Histidylproline Waste Management
Caption: Workflow for proper segregation and disposal of Histidylproline waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix Histidylproline waste with other waste streams. Keep solid and liquid waste separate[6].
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("Histidylproline") and the appropriate hazard warnings as per your institution's policy[8].
-
Storage: Store waste containers in a designated, secondary containment area away from general lab traffic.
-
Disposal: Never dispose of Histidylproline down the drain[6]. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations[6][9].
By adhering to these guidelines, you contribute to a culture of safety and ensure the responsible handling and disposal of research chemicals.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Vertex AI Search.
- How to Safely Handle Research Peptides in Canada.PeptideProCanada.
- Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
- SDS for Gly-Thr-Trp-Tyr. (2021). Peptide Institute, Inc.
- Histidylproline.PubChem, NIH.
- Cyclo(L-His-L-Pro)
- L-Proline Safety D
- L-proline Safety D
- 3-Pyrroline Safety Data Sheet. (2025). Thermo Fisher Scientific Chemicals, Inc.
- Personal Protective Equipment Requirements for Laboratories.Environmental Health and Safety, University of California, Berkeley.
- Cyclo(his-pro) (Cyclo(histidyl-proline)).MCE (MedChemExpress).
- L-Histidine Safety D
- N-Boc-cis-4-hydroxy-L-proline Safety D
- L-4-hydroxyproline Safety D
- Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis.
- trans-4-Hydroxy-L-proline Safety D
- Histidyl-proline diketopiperazine. Novel formation that does not originate from thyrotropin-releasing hormone.PubMed.
- Histidyl-proline diketopiperazine: its biological role as a regul
- Histidyl-proline Diketopiperazine [cyclo(His-Pro)]: A New Neuropeptide Modulator of Insulin and Glucagon Secretion.PubMed.
- Histidyl-proline diketopiperazine suppresses prolactin secretion in human pituitary tumour cell cultures.PubMed.
- NIH Waste Disposal Guide 2022.
- Navigating the Final Step: Proper Disposal of Cyclo(Gly-His)
- Essential Guide to the Safe Disposal of 4-hydroxy-N-methylproline.Benchchem.
- Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candid
Sources
- 1. Histidylproline | C11H16N4O3 | CID 152322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.co.jp [peptide.co.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide24.store [peptide24.store]
- 5. peptideprocanada.com [peptideprocanada.com]
- 6. biovera.com.au [biovera.com.au]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
